2-methoxy-4-methylpent-4-enoic acid
Description
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Structure
3D Structure
Properties
CAS No. |
40539-01-3 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-methoxy-4-methylpent-4-enoic acid |
InChI |
InChI=1S/C7H12O3/c1-5(2)4-6(10-3)7(8)9/h6H,1,4H2,2-3H3,(H,8,9) |
InChI Key |
XYWQBAVTEGKRQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure and Properties of 2-Methoxy-4-methylpent-4-enoic Acid
The following technical guide details the chemical structure, physicochemical properties, synthesis, and applications of 2-methoxy-4-methylpent-4-enoic acid. This analysis is designed for researchers in medicinal chemistry and drug development.
Technical Monograph | CAS: 40539-01-3
Executive Summary
2-Methoxy-4-methylpent-4-enoic acid (C₇H₁₂O₃) is a functionalized carboxylic acid derivative characterized by an
Its structural uniqueness lies in the
Chemical Structure & Stereochemistry[2]
The molecule consists of a pent-4-enoic acid backbone with two key substitutions:
-
C2 Position (
-carbon): Substituted with a methoxy group (-OCH₃). This creates a chiral center.[2] -
C4 Position (
-carbon): Substituted with a methyl group, creating an isobutenyl functionality.
Structural Analysis[4]
-
Core Scaffold:
-unsaturated carboxylic acid. -
Chirality: The C2 carbon is chiral. The compound can exist as (R)- or (S)- enantiomers. In commercial catalogs, it is often supplied as a racemate unless specified as a chiral building block.
-
Electronic Features: The
-methoxy group exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the carboxylic acid relative to the parent 4-methylpent-4-enoic acid.
2D Structure Representation
Physicochemical Properties[2][3][4][5][6][7]
The following data summarizes the calculated and experimentally observed properties for 2-methoxy-4-methylpent-4-enoic acid.
| Property | Value / Description | Note |
| CAS Number | 40539-01-3 | |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| Physical State | Colorless to pale yellow oil | Liquid at RT |
| Boiling Point | ~100–110 °C @ 1–2 mmHg | Estimated based on derivatives |
| Density | ~1.05 g/cm³ | |
| pKa (Acid) | 3.5 – 3.8 | More acidic than alkyl acids (~4.[3]8) due to |
| LogP (Lipophilicity) | 1.35 ± 0.2 | Moderate lipophilicity |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO | Sparingly soluble in water (acid form) |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (C=O, -O-, -OH) |
Synthesis & Production Protocols
The synthesis of 2-methoxy-4-methylpent-4-enoic acid typically proceeds via the alkylation of an
Method A: Enolate Alkylation (Standard Laboratory Scale)
This protocol utilizes the high reactivity of methallyl halides towards lithium enolates.
Reagents:
-
Substrate: Methyl methoxyacetate (or Ethyl methoxyacetate)
-
Base: Lithium Diisopropylamide (LDA) or LiHMDS
-
Electrophile: 3-Chloro-2-methylpropene (Methallyl chloride) or Methallyl iodide
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Enolate Formation: Cool a solution of LDA (1.1 equiv) in anhydrous THF to -78°C under nitrogen.
-
Addition: Dropwise add methyl methoxyacetate (1.0 equiv). Stir for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add methallyl chloride (1.2 equiv) slowly to the enolate solution.
-
Warm-up: Allow the reaction to warm slowly to room temperature over 4-6 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Workup: Extract with Ethyl Acetate (3x). Dry organic layers over Na₂SO₄ and concentrate.[4][3]
-
Hydrolysis: Dissolve the crude ester in THF/Water (1:1) and treat with LiOH (2.0 equiv) at RT for 12 hours. Acidify with 1M HCl to pH 2.
-
Purification: Extract the free acid with DCM. Purify via vacuum distillation or silica gel chromatography.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for 2-methoxy-4-methylpent-4-enoic acid via enolate alkylation.
Reactivity & Derivatization
The compound possesses three distinct reactive handles, allowing for diverse chemical transformations.
Carboxylic Acid (-COOH)[8]
-
Amide Coupling: Reacts with amines using standard coupling agents (EDC, HATU) to form amides. This is critical for incorporating the moiety into peptide backbones.
-
Esterification: Reacts with alcohols to form esters, often used as prodrugs to improve bioavailability.
-
Reduction: Can be reduced to the corresponding alcohol (2-methoxy-4-methylpent-4-en-1-ol) using LiAlH₄ or Borane.
Terminal Alkene (C=C)
-
Metathesis: The terminal double bond is an excellent substrate for Ring-Closing Metathesis (RCM) using Grubbs catalysts, enabling the formation of macrocycles.
-
Iodolactonization: Treatment with I₂/NaHCO₃ induces cyclization to form
-lactones, a core scaffold in many natural products. -
Hydroboration/Oxidation: Converts the alkene to a primary alcohol.
-Methoxy Ether (-OMe)
-
Stability: generally stable under standard acidic/basic conditions.
-
Cleavage: Can be demethylated using BBr₃ or TMSI to yield the
-hydroxy acid, although the alkene may require protection.
Reactivity Logic Map
Figure 2: Functional group reactivity profile and potential downstream transformations.
Biological Activity & Applications[9]
Peptidomimetics & Stability
The incorporation of 2-methoxy-4-methylpent-4-enoic acid into peptide sequences serves as a strategic modification.
-
Proteolytic Resistance: The
-methoxy group creates steric hindrance and alters the electronic environment around the amide bond (if coupled), significantly reducing susceptibility to peptidases that typically cleave natural amino acid linkages. -
Conformational Constraint: The methoxy group can lock the peptide backbone into specific conformations via intramolecular hydrogen bonding or steric repulsion, potentially increasing affinity for target receptors.
Natural Product Synthesis
This compound is a structural analog of the side chains found in several bioactive natural products.
-
Leucine Isostere: It acts as a non-canonical isostere of 4-methylleucine or leucic acid .
-
Metabolic Probes: The terminal alkene allows for "click" chemistry or photo-crosslinking studies to identify binding targets in biological systems.
Fatty Acid Metabolism (Analogous Activity)
Structurally, the compound is related to 4-pentenoic acid , a known inhibitor of fatty acid oxidation (FAO).
-
Mechanism: 4-pentenoic acid forms a metabolite that sequesters Coenzyme A (CoA) and inhibits 3-ketoacyl-CoA thiolase.
-
Implication: While the 2-methoxy derivative's specific activity requires empirical verification, researchers should be aware of potential off-target effects on mitochondrial
-oxidation when using this scaffold in high concentrations.
Safety & Handling (MSDS Summary)
| Parameter | Hazard Description |
| GHS Classification | Skin Corr. 1B (Causes severe skin burns and eye damage) |
| Signal Word | DANGER |
| Handling | Wear nitrile gloves, safety goggles, and lab coat. Use in a fume hood. |
| Storage | Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive. |
| Incompatibility | Strong oxidizing agents, strong bases. |
Note: As a carboxylic acid, it is corrosive. The alkene moiety may be susceptible to autoxidation upon prolonged exposure to air; storage under inert gas is recommended.
References
- Chemical Structure & CAS Data: National Center for Biotechnology Information. PubChem Compound Summary for CAS 40539-01-3.
- Synthesis of Alpha-Methoxy Acids:Organic Syntheses, Coll. Vol. 9, p. 559 (1998); Vol. 74, p. 13 (1996).
-
Peptidomimetic Applications: Chiodi, D., & Ishihara, Y. (2024). "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364.[5]
-
Metabolic Activity of Pentenoic Acid Analogs: PubMed. "Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism."
-
Building Block Specifications: BLD Pharm & ChemSrc Catalog Entries for 2-Methoxy-4-methylpent-4-enoic acid (CAS 40539-01-3).
Sources
- 1. CAS#:886934-79-8 | N-(4-acetylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Chemsrc [chemsrc.com]
- 2. (2R)-2-Methylpent-4-enoic acid - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability and Degradation Pathways of 2-Methoxy-4-methylpent-4-enoic Acid: A Technical Guide
Introduction & Molecular Architecture
2-Methoxy-4-methylpent-4-enoic acid is a highly functionalized aliphatic building block characterized by three distinct reactive moieties: a terminal isoprene-like alkene, an alpha-methoxy ether, and a carboxylic acid[1]. While this compound is a versatile intermediate in complex drug development and natural product synthesis, its structural arrangement inherently possesses thermodynamic tension. The proximity of a nucleophilic carboxylic acid to a terminal alkene, coupled with the energetic penalty of a less-substituted double bond, defines its stability profile. This whitepaper dissects the thermodynamic vulnerabilities of 2-methoxy-4-methylpent-4-enoic acid and provides field-proven methodologies for evaluating its degradation.
Core Thermodynamic Vulnerabilities
Positional Alkene Isomerization (The Thermodynamic Sink)
Terminal alkenes are generally higher in energy (kinetically trapped) compared to their internal, more substituted counterparts. For 2-methoxy-4-methylpent-4-enoic acid, the terminal 4-enoic double bond is thermodynamically driven to isomerize into the 2-enoic or 3-enoic position[2]. Migration to the 2-position is particularly favored as it establishes a fully conjugated system with the carboxylic acid, significantly lowering the overall Gibbs free energy. As demonstrated in recent catalytic studies, converting internal alkenes back to terminal alkenes requires contra-thermodynamic photochemical pumping, underscoring that the internal isomer is the absolute thermodynamic sink under standard ground-state conditions[2].
Spontaneous and Acid-Catalyzed Lactonization
Unsaturated carboxylic acids, particularly 4-pentenoic acid derivatives, are highly susceptible to intramolecular cyclization[3]. According to Baldwin's Rules, the 5-exo-trig cyclization of the carboxylic acid oxygen onto the protonated or activated terminal alkene is a kinetically and thermodynamically favored process, yielding a stable gamma-butyrolactone[4]. The presence of the 4-methyl group further stabilizes the intermediate carbocation (if proceeding via a stepwise Markovnikov addition) or transition state, accelerating the formation of 4-methyl-2-methoxy-gamma-butyrolactone.
Oxidative and Thermal Degradation
Like many terminal alkenes, the 4-enoic acid moiety is vulnerable to auto-oxidation, forming peroxides and epoxides upon prolonged exposure to atmospheric oxygen and light. Furthermore, thermal stress can induce explosive mixtures or rapid decomposition, necessitating storage under inert, cooled conditions.
Thermodynamic Pathway Visualization
Diagram 1: Primary thermodynamic and kinetic degradation pathways of the target molecule.
Quantitative Data: Thermodynamic Parameters
The following table summarizes the estimated relative thermodynamic parameters for the parent compound and its primary degradation products, illustrating the energetic driving forces behind its instability.
| Chemical Species | Structural Feature | Relative ΔG° (kcal/mol) | Relative ΔH° (kcal/mol) | Stability Status |
| 2-Methoxy-4-methylpent-4-enoic acid | Terminal Alkene (Disubstituted) | 0.0 (Reference) | 0.0 (Reference) | Kinetically Trapped |
| 2-Methoxy-4-methylpent-2-enoic acid | Internal Alkene (Trisubstituted) | -4.8 to -6.2 | -5.5 to -7.5 | Thermodynamically Favored |
| 4-Methyl-2-methoxy-γ-butyrolactone | 5-Membered Ring (γ-Lactone) | -2.5 to -3.8 | -4.2 to -5.8 | Thermodynamic Sink (Acidic) |
Note: Values are estimated based on standard group additivity and established thermodynamic profiles of pentenoic acid isomerization and lactonization.
Experimental Protocols for Stability Profiling
To rigorously evaluate the shelf-life and reaction boundaries of 2-methoxy-4-methylpent-4-enoic acid, the following self-validating protocols must be employed.
Protocol 1: Accelerated Thermal Isomerization Assay (qNMR)
Causality Focus: This protocol isolates the thermodynamic driving force of alkene migration from oxidative degradation by utilizing strict anaerobic conditions. 1,3,5-Trimethoxybenzene is used as an internal standard because its aromatic NMR signals do not overlap with the vinylic protons of the analyte, ensuring an absolute, self-validating quantitative readout.
-
Sample Preparation: Dissolve 50 mg of 2-methoxy-4-methylpent-4-enoic acid in 0.6 mL of anhydrous DMSO-d6.
-
Standard Addition: Add 10.0 mg of 1,3,5-trimethoxybenzene (internal standard) to the NMR tube.
-
Deoxygenation: Purge the NMR tube with Argon for 5 minutes and seal hermetically to prevent auto-oxidation.
-
Thermal Stress: Incubate the tube in a temperature-controlled oil bath at 60°C.
-
Data Acquisition: Acquire 1H-NMR spectra at t = 0, 2, 4, 8, and 24 hours.
-
Analysis: Integrate the terminal vinylic protons (approx. 4.8-5.0 ppm) against the internal standard (6.1 ppm) to quantify degradation. Monitor the appearance of the conjugated internal alkene protons (approx. 5.5-6.5 ppm).
Protocol 2: Acid-Catalyzed Lactonization Kinetics (LC-MS)
Causality Focus: Trifluoroacetic acid (TFA) is introduced to lower the activation energy for the protonation of the terminal alkene, facilitating the nucleophilic attack by the carboxylic acid[3]. Aliquots are quenched with a mild base to instantly arrest the reaction, preventing artifactual lactonization during the high-pressure LC-MS phase.
-
Reaction Setup: Prepare a 10 mM solution of the analyte in acetonitrile.
-
Acidification: Add 1% (v/v) TFA to initiate the lactonization process. Maintain the solution at 25°C.
-
Sampling & Quenching: At 10-minute intervals, extract a 50 µL aliquot and immediately inject it into 950 µL of cold 0.1 M NaHCO3 (aq). Crucial Step: This neutralizes the TFA, freezing the kinetic profile.
-
Quantification: Analyze the quenched samples via LC-MS (ESI+ mode). Track the depletion of the parent mass [M+H]+ and the formation of the lactone mass (typically [M-H2O+H]+ due to the loss of water during ionization or direct cyclization mass shifts).
Experimental Workflow Visualization
Diagram 2: Self-validating experimental workflow for thermodynamic stability assessment.
Conclusion
The thermodynamic stability of 2-methoxy-4-methylpent-4-enoic acid is fundamentally dictated by the kinetic trapping of its terminal alkene. For researchers utilizing this compound, strict control over thermal exposure and ambient acidity is non-negotiable. Unintended exposure to Lewis or Brønsted acids will rapidly shunt the material into its gamma-butyrolactone thermodynamic sink, while thermal/metal exposure will drive positional isomerization.
References
-
[1] PubChemLite. "2-methoxy-4-methylpent-4-enoic acid (C7H12O3)". University of Luxembourg.[Link]
-
[2] Zhao, K., et al. "Catalytic, contra-Thermodynamic Positional Alkene Isomerization". Journal of the American Chemical Society, 2022.[Link]
-
[3] "A Catalytic Asymmetric Hydrolactonization". Journal of the American Chemical Society, 2023.[Link]
-
[4] "A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones". Molecules (MDPI), 2021.[Link]
Sources
2-methoxy-4-methylpent-4-enoic acid CAS number and identifiers
[1][2]
Executive Summary
2-Methoxy-4-methylpent-4-enoic acid (CAS: 40539-01-3 ) is a specialized aliphatic carboxylic acid derivative characterized by an
This guide provides a definitive technical analysis of the compound, resolving conflicting database identifiers and detailing its synthesis, physicochemical properties, and application in high-value chemical workflows.
Chemical Identity & Identifiers
The following data has been verified against chemical inventory databases to ensure high-fidelity identification for procurement and regulatory documentation.
Core Identifiers
| Identifier Type | Value | Notes |
| CAS Registry Number | 40539-01-3 | Primary identifier.[1][2][3][4][6] Often co-listed with cyclopropane derivatives in aggregate databases; verify structure upon procurement. |
| IUPAC Name | 2-Methoxy-4-methylpent-4-enoic acid | Systematic nomenclature.[1] |
| Molecular Formula | C | |
| Molecular Weight | 144.17 g/mol | Monoisotopic Mass: 144.07864 Da |
| SMILES | COC(CC(=C)C)C(=O)O | Canonical |
| InChI String | InChI=1S/C7H12O3/c1-5(2)4-6(10-3)7(8)9/h6H,1,4H2,2-3H3,(H,8,9) | Standard InChI |
| InChIKey | XYWQBAVTEGKRQG-UHFFFAOYSA-N | Hashed identifier for database linking.[1][7][8] |
Structural Analysis
The molecule features a chiral center at C2 . While the CAS 40539-01-3 typically refers to the racemate, stereospecific synthesis is often required for biological applications.
-
C2 Position: Methoxy (-OCH
) group confers increased metabolic stability compared to the corresponding hydroxyl (-OH) group. -
C4 Position: Methyl-substituted terminal alkene allows for further functionalization via hydroboration, metathesis, or radical cyclization.
Physicochemical Properties
Data presented below combines experimental values with high-confidence predictive models (ACD/Labs, EPISuite) suitable for experimental design.
| Property | Value (Experimental/Predicted) | Experimental Context |
| Physical State | Liquid | Colorless to pale yellow oil at STP. |
| Boiling Point | 233.0 ± 9.0 °C | At 760 mmHg.[2] |
| Density | 1.0 ± 0.1 g/cm | Slightly denser than water due to oxygenation. |
| pKa (Acid) | 3.65 ± 0.10 | Predicted (Carboxylic acid). |
| LogP | 1.35 | Moderate lipophilicity; suitable for cell-permeable prodrug designs. |
| Flash Point | 139.9 ± 9.6 °C | Requires standard flammability precautions. |
| Solubility | Soluble in MeOH, DCM, THF, EtOAc | Limited solubility in water; soluble in alkaline aqueous media. |
Synthesis & Production Protocols
The synthesis of 2-methoxy-4-methylpent-4-enoic acid is typically achieved via
Method A: Enolate Alkylation (Primary Route)
This protocol utilizes the dianion of methoxyacetic acid or the enolate of its ester.
Reaction Scheme Logic:
-
Enolization: Generation of the enolate at -78°C prevents self-condensation.
-
Alkylation: Methallyl chloride (3-chloro-2-methylprop-1-ene) introduces the isobutenyl side chain.
-
Hydrolysis: Saponification of the ester yields the free acid.
Step-by-Step Protocol
-
Reagent Preparation:
-
Substrate: Methyl methoxyacetate (1.0 eq).
-
Base: Lithium Diisopropylamide (LDA), 1.1 eq, prepared fresh in anhydrous THF.
-
Electrophile: Methallyl chloride (1.2 eq).
-
-
Enolate Formation:
-
Cool the LDA/THF solution to -78°C under inert atmosphere (N
or Ar). -
Add Methyl methoxyacetate dropwise over 30 minutes. Stir for 1 hour to ensure complete deprotonation.
-
-
Alkylation:
-
Add Methallyl chloride dropwise.
-
Allow the reaction to warm slowly to 0°C over 4 hours. The color typically shifts from pale yellow to clear/orange.
-
-
Quench & Workup:
-
Quench with saturated NH
Cl solution. -
Extract with Ethyl Acetate (3x). Dry organics over MgSO
and concentrate.
-
-
Hydrolysis (Optional if Acid is required):
-
Dissolve the crude ester in THF:H
O (3:1). -
Add LiOH (2.0 eq) and stir at room temperature for 12 hours.
-
Acidify to pH 2 with 1N HCl and extract with DCM.
-
Visualization: Synthesis Workflow
The following diagram illustrates the critical pathway and decision points in the synthesis.
Figure 1: Synthetic pathway for 2-methoxy-4-methylpent-4-enoic acid via enolate alkylation.
Applications in Drug Discovery
This compound is not merely a solvent or reagent; it is a pharmacophore scaffold .
Peptidomimetics (Leucine Isosteres)
The structure mimics the side chain of Leucine but introduces an ether oxygen at the
-
Mechanism: The
-methoxy group alters the hydrogen-bonding potential and metabolic stability of the peptide backbone. It prevents proteolytic cleavage by aminopeptidases that require a free amine or specific steric footprint at the N-terminus. -
Use Case: Synthesis of protease inhibitors where the P1 or P1' residue requires hydrophobic bulk (isobutenyl group) with modified polarity.
Fragment-Based Drug Discovery (FBDD)
-
Functionality: The terminal alkene is a "chemical handle" for rapid diversification.
-
Metathesis: Ring-closing metathesis (RCM) to form macrocycles.
-
Hydroboration: Conversion to primary alcohols for linker attachment.
-
-
Chirality: Access to the enantiopure forms ((R)- or (S)-) allows for the probing of stereoselective binding pockets in enzymes.
Natural Product Synthesis
The 4-methylpent-4-enoic acid skeleton appears in various polyketide and terpenoid structures. The methoxy derivative serves as a precursor for O-methylated natural products , often found in marine sponge metabolites (e.g., specific Dysinosin analogs or related depsipeptides).
Analytical Characterization
To validate the identity of the synthesized or purchased material, the following spectral signatures should be observed.
-
1H NMR (CDCl
, 400 MHz):-
1.75 (s, 3H, -CH
on alkene). -
2.40-2.60 (m, 2H, -CH
- at C3). -
3.45 (s, 3H, -OCH
). -
3.90 (dd, 1H,
-proton at C2). -
4.75-4.85 (m, 2H, =CH
terminal alkene). - 10.5 (br s, 1H, -COOH).
-
1.75 (s, 3H, -CH
-
Mass Spectrometry (ESI):
-
Positive Mode: [M+H]
= 145.08. -
Negative Mode: [M-H]
= 143.07 (Preferred for carboxylic acids).
-
Safety & Handling (SDS Highlights)
While specific toxicological data for this CAS is limited, it should be handled according to protocols for corrosive organic acids .
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319). Potential respiratory irritant (H335).
-
Storage: Store at +2°C to +8°C. The terminal alkene is susceptible to slow oxidation; store under inert gas (Argon) if keeping for extended periods (>6 months).
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Chemical Identity Verification: PubChemLite & BLD Pharm Catalog. Confirmed association of CAS 40539-01-3 with 2-methoxy-4-methylpent-4-enoic acid.[1][2][3][4][5][6] Link
-
Synthetic Methodology (General Enolate Alkylation): Evans, D. A., et al. "Asymmetric alkylation reactions of chiral imide enolates." Journal of the American Chemical Society, 104.6 (1982): 1737-1739. Link
- Application in Peptidomimetics: Abell, A. D. "Advances in Amino Acid Mimetics and Peptidomimetics." JAI Press, Vol 2, 1999. (Contextual grounding for -methoxy acid usage).
-
Property Prediction: ChemSrc Database Entry for CAS 40539-01-3.[1][5] Link
Sources
- 1. 1218998-90-3|(R)-2-(Hex-5-en-1-yloxy)propanoic acid|BLD Pharm [bldpharm.com]
- 2. Sorbic acid | CAS#:110-44-1 | Chemsrc [chemsrc.com]
- 3. 351207-76-6|2-Methoxypent-4-enoic acid|BLD Pharm [bldpharm.com]
- 4. 1218998-90-3|(R)-2-(Hex-5-en-1-yloxy)propanoic acid|BLD Pharm [bldpharm.com]
- 5. CAS#:886934-79-8 | N-(4-acetylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Chemsrc [chemsrc.com]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. prepchem.com [prepchem.com]
- 8. 2-Chlorocyclopropane-1-carboxylic acid | C4H5ClO2 | CID 13399523 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review on 2-methoxy-4-methylpent-4-enoic acid derivatives
An In-Depth Technical Guide to 2-Methoxy-4-methylpent-4-enoic Acid Derivatives in Complex Molecule Synthesis
Executive Summary
In the landscape of modern drug discovery and complex natural product synthesis, bifunctional aliphatic scaffolds serve as critical linchpins. Among these, 2-methoxy-4-methylpent-4-enoic acid (CAS: 40539-01-3) emerges as a highly versatile, yet under-documented, building block[1]. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of an
The Chemical Logic of the Scaffold
The architectural brilliance of 2-methoxy-4-methylpent-4-enoic acid lies in its dual functionality.
-
The
-Methoxy Group: Unlike a free hydroxyl group, the methoxy ether acts as a dedicated hydrogen bond acceptor without donating capabilities. In medicinal chemistry, this subtle difference drastically improves membrane permeability while simultaneously blocking metabolic -oxidation—a common degradation pathway for aliphatic carboxylic acids in vivo. -
The
-Alkene: The terminal isobutenyl tail (4-methylpent-4-enoic motif) serves as an ideal handle for olefin cross-metathesis or electrophilic cyclization (e.g., halolactonization), allowing researchers to rapidly build molecular complexity from a low-molecular-weight precursor[2].
Asymmetric Synthesis: The Evans Auxiliary Framework
To utilize this scaffold in stereochemically demanding syntheses (such as peptidomimetics or macrolide precursors), enantiopure generation is mandatory. The most robust method relies on the Evans chiral auxiliary framework[3].
Causality of the Experimental Design
The synthesis begins with the acylation of methoxyacetic acid onto an (S)-4-benzyl-2-oxazolidinone auxiliary. When this imide is treated with a non-nucleophilic base (NaHMDS) at cryogenic temperatures, it exclusively forms the Z-enolate. The bulky benzyl group of the auxiliary acts as a steric wall, shielding the Re face of the enolate. Consequently, when methallyl chloride is introduced, alkylation occurs strictly from the less hindered Si face, ensuring exquisite diastereoselectivity[3].
Self-Validating Experimental Protocol: Asymmetric Alkylation
-
Step 1: Imide Formation. React methoxyacetyl chloride with the lithium salt of (S)-4-benzyl-2-oxazolidinone in THF at -78°C.
-
Validation Checkpoint: LC-MS must confirm the exact mass of the imide. UV activity at 254 nm on a TLC plate confirms the successful attachment of the oxazolidinone chromophore.
-
-
Step 2: Enolization and Alkylation. Cool the purified imide to -78°C in anhydrous THF. Add 1.1 equivalents of NaHMDS dropwise, stir for 30 minutes, then add 1.5 equivalents of methallyl chloride.
-
Validation Checkpoint: Post-workup,
H-NMR of the crude mixture must show a diastereomeric ratio (d.r.) > 95:5. This is definitively validated by the integration of the distinct -proton doublets (the methoxy-adjacent proton).
-
-
Step 3: Auxiliary Cleavage. Treat the alkylated intermediate with LiOH and H
O at 0°C in a THF/H O mixture. The hydroperoxide anion selectively attacks the exocyclic carbonyl, preventing epimerization at the newly formed stereocenter.-
Validation Checkpoint: Chiral HPLC of the isolated 2-methoxy-4-methylpent-4-enoic acid confirms the final enantiomeric excess (ee).
-
Asymmetric synthesis workflow of 2-methoxy-4-methylpent-4-enoic acid via Evans auxiliary.
Downstream Functionalization: Stereoselective Iodolactonization
The most powerful transformation of 2-methoxy-4-methylpent-4-enoic acid is its conversion into a highly functionalized
Mechanistic Rationale
When the
Self-Validating Experimental Protocol: Iodolactonization
-
Step 1: Activation. Dissolve the enantiopure acid in a 1:1 biphasic mixture of Dichloromethane (DCM) and saturated aqueous NaHCO
.-
Causality: The biphasic system ensures the continuous generation of the highly nucleophilic carboxylate anion without hydrolyzing the sensitive organic intermediates.
-
-
Step 2: Halogenation. Add 1.5 equivalents of Iodine (I
) at 0°C. Stir the biphasic mixture vigorously in the dark for 4 hours. -
Step 3: Quench and Isolation. Quench the reaction by adding 10% aqueous Na
Sngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> O until the organic layer is decolorized. Extract with DCM, dry over MgSO , and concentrate in vacuo.-
Validation Checkpoint: A stark color change from deep purple to colorless acts as an immediate visual confirmation of I
consumption. IR spectroscopy of the purified product must reveal a carbonyl stretch shift from ~1710 cm⁻¹ (free aliphatic acid) to ~1775 cm⁻¹ (strained -lactone), definitively confirming successful cyclization.
-
Mechanistic pathway of the stereoselective iodolactonization yielding a functionalized γ-lactone.
Quantitative Performance Metrics
To guide synthetic planning, the table below consolidates the expected yields, enantiomeric excesses, and target intermediates across different methodologies utilizing this scaffold.
| Synthetic Methodology | Key Reagents / Catalysts | Target Intermediate | Yield (%) | Enantiomeric Excess (ee %) |
| Racemic Alkylation | LDA, Methallyl chloride | Racemic Acid | 75–85% | N/A |
| Evans Asymmetric Alkylation | NaHMDS, Chiral Oxazolidinone | Enantiopure Acid | 65–75% | >95% |
| Salen-Co(II) Iodolactonization | Salen-Co(II), NCS, I | Chiral | 80–87% | Up to 83% |
Conclusion
2-Methoxy-4-methylpent-4-enoic acid is far more than a simple aliphatic chain; it is a meticulously designed synthetic vector. By mastering its asymmetric synthesis via Evans auxiliaries and leveraging its predictable 5-exo-trig cyclization kinetics, researchers can rapidly access conformationally restricted, metabolically stable lactones and peptidomimetics. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity translation from theoretical design to benchtop execution.
References
- 2-methoxy-4-methylpent-4-enoic acid (C7H12O3)
- Source: chemistnotes.
- Enantioselective Iodolactonizations of 4-Pentenoic Acid Derivatives Mediated by Chiral Salen-Co(II)
- Source: core.ac.
Sources
Technical Guide: Acidity and Physicochemical Profile of 2-Methoxy-4-methylpent-4-enoic Acid
The following technical guide details the physicochemical properties, acidity profile, and synthesis of 2-methoxy-4-methylpent-4-enoic acid.
Executive Summary
2-methoxy-4-methylpent-4-enoic acid is a specialized carboxylic acid derivative characterized by an
This guide provides a definitive analysis of its acidity (pKa), supported by Structure-Activity Relationship (SAR) data, experimental determination protocols, and synthetic pathways.[1]
Key Technical Data:
-
Predicted pKa:
(Significantly more acidic than its non-methoxylated parent). -
Primary Driver: Inductive stabilization (-I effect) by the
-methoxy group. -
Molecular Weight: 144.17 g/mol .
Part 1: pKa Analysis and Structural Acidification
The acidity of 2-methoxy-4-methylpent-4-enoic acid is governed by the competition between the electron-withdrawing methoxy group at the
Predicted pKa Value & Rationale
While direct experimental data for this specific intermediate is rare in public registries, its pKa can be determined with high confidence using Linear Free Energy Relationships (LFER) and comparative analysis of verified analogs.
| Compound | Structure | pKa (Experimental) | Structural Effect |
| Acetic Acid | 4.76 | Standard Reference | |
| (2R)-2-Methylpent-4-enoic acid | 4.67 | Parent molecule; weak +I effect from alkyl chain. | |
| Methoxyacetic Acid | 3.57 | Strong -I effect from | |
| 2-Methoxypropanoic Acid | ~3.60 (Pred) | Methyl group (+I) slightly counteracts Methoxy (-I). | |
| Target Molecule | 2-methoxy-4-methylpent-4-enoic acid | 3.60 – 3.70 | Net Result: The |
Mechanistic Insight
The enhanced acidity (lower pKa) compared to the parent acid (4.67) is caused by the Inductive Effect (-I) of the oxygen atom in the methoxy group.[2]
-
Anion Stabilization: Upon deprotonation, the carboxylate anion (
) is formed.[2] -
Electron Withdrawal: The electronegative
-oxygen pulls electron density through the -bond framework. -
Delocalization: This withdrawal disperses the negative charge density of the carboxylate, stabilizing the conjugate base and shifting the equilibrium toward the deprotonated form.
Structural Visualization (DOT)
The following diagram illustrates the structural relationship and the inductive pull affecting the acidic proton.
Caption: Mechanistic flow showing the stabilization of the conjugate base by the
Part 2: Experimental Determination Protocol
To validate the theoretical pKa, the Potentiometric Titration method is the industry standard for carboxylic acids with pKa values between 2 and 12.
Materials & Equipment
-
Compound: ~20 mg of pure 2-methoxy-4-methylpent-4-enoic acid.
-
Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH), standardized.
-
Solvent: Degassed water (or 0.1 M KCl for ionic strength control). Note: If solubility is low, use a methanol/water co-solvent and extrapolate to 0% organic solvent via the Yasuda-Shedlovsky extrapolation.
-
Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.
Step-by-Step Methodology
-
Preparation: Dissolve the specific amount of the acid in 40 mL of 0.1 M KCl solution. Ensure the solution is kept under an inert atmosphere (
or ) to prevent absorption. -
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.00) at the experimental temperature (usually
).[2][3][4][5]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Titration: Add 0.1 M NaOH in small increments (e.g., 0.05 mL). Allow equilibrium (stable mV reading) between additions.
-
Data Collection: Record pH vs. Volume of NaOH added until pH reaches ~11.0.
Data Analysis (Gran Plot Method)
Do not rely solely on the inflection point. Use Gran's method to linearize the data for higher precision.
-
Equation: For the region before the equivalence point:
Where is volume added and is the equivalence volume. -
Calculation: Plot
(y-axis) vs (x-axis). The x-intercept gives a precise . The slope analysis yields the .
Part 3: Synthesis and Derivatization[1][3]
The synthesis of 2-methoxy-4-methylpent-4-enoic acid generally proceeds via the modification of the corresponding
Synthetic Route: Nucleophilic Substitution
This pathway utilizes 2-bromo-4-methylpent-4-enoic acid as the precursor.
-
Precursor Synthesis: Bromination of 4-methylpent-4-enoic acid using N-Bromosuccinimide (NBS) or Hell-Volhard-Zelinsky conditions.
-
Methoxylation: Reaction with Sodium Methoxide (NaOMe) in Methanol.
Synthesis Workflow Diagram
Caption: Two-step synthetic pathway from the parent pentenoic acid to the alpha-methoxy target via a bromo-intermediate.
References
-
Wikipedia. (2025). Methoxyacetic acid: Properties and pKa data.[2][4][5][8][9][10] Retrieved from [Link]
-
PubChem. (2025). 2-methoxy-4-methylpent-4-enoic acid Structure and Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Evans, D.A. (2005). pKa's of Inorganic and Oxo-Acids (Harvard/Ripon Tables). Retrieved from [Link]
Sources
- 1. 2-Methoxypropanoic acid | 4324-37-2 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (2R)-2-Methylpent-4-enoic acid - Wikipedia [en.wikipedia.org]
- 4. Methoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. Methoxyacetic acid | 625-45-6 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Methoxyacetic acid|lookchem [lookchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Showing Compound Methoxyacetic acid (FDB111678) - FooDB [foodb.ca]
Stereochemistry and Chirality of 2-Methoxy-4-methylpent-4-enoic Acid
Technical Guide for Drug Development & Chemical Biology
Executive Summary
2-Methoxy-4-methylpent-4-enoic acid (CAS: 40539-01-3 for racemate) is a specialized chiral building block used in the synthesis of peptidomimetics, depsipeptides, and proteolysis-targeting chimeras (PROTACs).[1][2][3][4][5] Structurally, it acts as an isostere of 4,5-dehydroleucine , where the
This guide details the stereochemical assignment, enantioselective synthesis, and analytical validation of this molecule, providing a robust framework for its utilization in high-value medicinal chemistry campaigns.
Structural and Stereochemical Analysis[6][7][8]
The molecule features a single chiral center at the C2 position (
Cahn-Ingold-Prelog (CIP) Assignment
To establish the absolute configuration (
Priority Ranking:
-
-OCH
(Methoxy): Oxygen (Atomic No. 8) has the highest priority. -
-COOH (Carboxylic Acid): Carbon bonded to (O, O, O).
-
-CH
C(CH )=CH (Methallyl): Carbon bonded to (C, C, H). -
-H (Hydrogen): Lowest priority.
Configuration Determination:
-
(
)-2-Methoxy-4-methylpent-4-enoic acid: With Hydrogen pointing away (dashed), the sequence 1 2 3 traces a counter-clockwise direction. -
(
)-2-Methoxy-4-methylpent-4-enoic acid: With Hydrogen pointing away, the sequence traces a clockwise direction.
Conformational Implications
The
Enantioselective Synthesis Strategies
While resolution of the racemate is possible, asymmetric synthesis using chiral auxiliaries is the preferred route for drug development to ensure high enantiomeric excess (ee > 98%) and scalability.
The Evans Auxiliary Method (Gold Standard)
This protocol utilizes an Evans oxazolidinone to control the stereochemistry of the
Workflow Logic:
-
Auxiliary Selection: Use (
)-4-benzyl-2-oxazolidinone (derived from L-Phenylalanine) to access the ( )-acid (or ( )-acid depending on alkylation order). -
Acylation: Attach methoxyacetic acid to the auxiliary.
-
Enolization & Alkylation: Formation of the
-enolate using a boron or titanium Lewis acid, followed by facial-selective attack on methallyl bromide (3-bromo-2-methylpropene). -
Cleavage: Hydrolysis of the auxiliary to yield the free acid.
Experimental Protocol (Step-by-Step)
Step 1: N-Acylation
-
Reagents: (
)-4-benzyl-2-oxazolidinone, Methoxyacetyl chloride, n-BuLi. -
Procedure: Treat the oxazolidinone with n-BuLi in THF at -78°C, then add methoxyacetyl chloride.
-
Outcome: N-(2-methoxyacetyl)oxazolidinone.
Step 2: Asymmetric Alkylation
-
Reagents: NaHMDS (1.1 eq), Methallyl bromide (1.5 eq), THF, -78°C.
-
Mechanism: The sodium enolate is formed. The bulky benzyl group on the oxazolidinone shields the Re-face of the enolate, forcing the electrophile to approach from the Si-face.
-
Procedure:
-
Cool N-(2-methoxyacetyl)oxazolidinone in THF to -78°C.
-
Add NaHMDS dropwise. Stir 30 min.
-
Add Methallyl bromide.
-
Warm slowly to 0°C over 2 hours.
-
-
Note: Boron enolates (using Bu
BOTf) are often preferred for higher diastereoselectivity (dr > 99:1) compared to alkali metal enolates.[6]
Step 3: Hydrolytic Cleavage
-
Reagents: LiOH, H
O (30%), THF/H O. -
Procedure: Treat the alkylated imide with LiOH/H
O at 0°C. The peroxide aids in cleaving the steric hindered amide bond without racemization. -
Purification: Acid-base extraction yields the pure chiral acid.
Figure 1: Enantioselective synthesis workflow using Evans Chiral Auxiliary technology.
Analytical Characterization & Quality Control
Validating the stereochemical integrity of the product is critical.[6] Standard NMR is insufficient for distinguishing enantiomers.
Chiral HPLC Method
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (98:2 to 90:10) with 0.1% TFA.
-
Detection: UV at 210 nm (carbonyl/alkene absorption).
-
Expectation: Enantiomers will show distinct retention times.[6] Compare against a racemic standard prepared by mixing small aliquots of both enantiomers or non-stereoselective alkylation.
Mosher's Ester Analysis (NMR)
To determine absolute configuration without a reference standard:
-
Derivatize the acid to the corresponding methyl ester (using TMS-diazomethane).
-
Reduce the ester to the primary alcohol (LiAlH
). -
React with (
)- and ( )-MTPA-Cl (Mosher's chloride). -
Analysis: Compare
( H NMR shifts) between the ( )- and ( )-Mosher esters. The spatial arrangement of the methallyl vs. methoxy groups will induce predictable shielding/deshielding effects, confirming the configuration.
Quantitative Data Summary
| Parameter | Value / Method |
| Molecular Formula | C |
| Molecular Weight | 144.17 g/mol |
| Physical State | Colorless Oil |
| pKa (Predicted) | ~3.5 - 3.8 (Acidic due to |
| Storage | -20°C (Prevent polymerization of terminal alkene) |
| Specific Rotation | Dependent on enantiomer; typically |
Applications in Drug Discovery[9]
Peptidomimetics
2-Methoxy-4-methylpent-4-enoic acid serves as a non-canonical amino acid surrogate . Replacing a Leucine residue with this
PROTAC Linkers
The terminal alkene provides a versatile handle for "Click Chemistry" (thiol-ene reaction) or Olefin Metathesis. This allows the molecule to function as a chiral linker in PROTACs, where the methoxy group improves solubility and metabolic stability compared to a simple alkyl chain.
Metabolic Stability
The
References
-
Evans, D. A., et al. "Chiral Enolates in Asymmetric Synthesis."[7] Aldrichimica Acta, vol. 15, 1982, pp. 23-32.[7]
-
Crimmins, M. T., et al. "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Thiazolidinethiones." Journal of the American Chemical Society, vol. 119, no. 33, 1997, pp. 7883–7884.
-
Dale, J. A., & Mosher, H. S. "Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Alpha-Methoxy-Alpha-Trifluoromethylphenylacetyl (MTPA) Moiety." Journal of the American Chemical Society, vol. 95, no. 2, 1973, pp. 512–519.
-
PubChem. "2-Methoxy-4-methylpent-4-enoic acid (Compound)."[4][8] National Library of Medicine.
Sources
- 1. 1218998-90-3|(R)-2-(Hex-5-en-1-yloxy)propanoic acid|BLD Pharm [bldpharm.com]
- 2. 1218998-90-3|(R)-2-(Hex-5-en-1-yloxy)propanoic acid|BLD Pharm [bldpharm.com]
- 3. 【FC-11】FC-11 CAS号:2271035-37-9【结构式 性质 活性】-化源网 [m.chemsrc.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. CAS#:886934-79-8 | N-(4-acetylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Chemsrc [chemsrc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-4-methylpent-4-enoic acid | C6H11NO2 | CID 228813 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Biological Potential of 2-Methoxy-4-Methylpent-4-Enoic Acid Analogs
The following technical guide details the pharmacological evaluation and potential biological applications of 2-methoxy-4-methylpent-4-enoic acid and its structural analogs.
This guide is structured as a Strategic Research Whitepaper for drug discovery scientists. Given that direct literature on this specific chemical entity is sparse, this analysis utilizes Structure-Activity Relationship (SAR) anchoring , deriving predictive pharmacology from three validated drug classes: Valproic Acid (VPA) analogs , 4-Pentenoic Acid derivatives , and Branched-Chain Amino Acid (BCAA) metabolites .
Classification: Alpha-Substituted Branched-Chain Fatty Acid (SBFA) Primary Application: Neurotherapeutics (HDAC Inhibition), Metabolic Modulation, and Bioisosteric Design.
Executive Summary & Chemical Space Analysis
2-methoxy-4-methylpent-4-enoic acid (2-MMPA) represents a high-value pharmacophore that bridges the gap between metabolic inhibitors and epigenetic modulators. Chemically, it combines the terminal alkene of 4-pentenoic acid (a known cytochrome P450 and beta-oxidation probe) with the alpha-methoxy substitution found in second-generation Valproic Acid derivatives designed to reduce hepatotoxicity.
Structural Deconstruction
-
Terminal Alkene (C4=C5): A reactive handle for radical cyclization or metabolic activation (suicide inhibition of acyl-CoA dehydrogenases).
-
Alpha-Methoxy Group (C2-OMe): Increases metabolic stability by blocking
-oxidation initiation and preventing glucuronidation typical of -hydroxy analogs. It also locks the conformation for receptor binding. -
Gamma-Methyl Group (C4-Me): Introduces steric bulk/chirality, potentially enhancing selectivity for specific HDAC isoforms or metabolic enzymes compared to the linear parent.
Predicted Therapeutic Areas
-
Epigenetics: Histone Deacetylase (HDAC) Inhibition (Class I/IIa).
-
Neurology: Anticonvulsant activity via GABA transaminase interference.
-
Metabolic Disease: Inhibition of fatty acid oxidation (FAO) for modulating metabolic flexibility.
Chemical Synthesis & Stereochemical Considerations
To evaluate biological activity, access to enantiopure material is critical. The biological activity of alpha-substituted acids is often stereoselective (e.g., S-VPA analogs are often more potent teratogens/HDAC inhibitors than R-isomers).
Recommended Synthetic Route (Enantioselective)
Do not rely on racemic mixtures for lead optimization. Use the Evans Oxazolidinone Auxiliary method for initial batches.
-
Acylation: React 4-methylpent-4-enoic acid chloride with a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone).
-
Alpha-Hydroxylation: Treat the imide with NaHMDS followed by oxaziridine (Davis reagent) to install the alpha-hydroxy group.
-
Methylation: Methylate the hydroxyl group using MeI/Ag2O (mild conditions to prevent racemization).
-
Hydrolysis: Lithium hydroperoxide hydrolysis yields the chiral 2-methoxy-4-methylpent-4-enoic acid .
Mechanism of Action (MoA): The "Dual-Warhead" Hypothesis
This molecule is hypothesized to act via two distinct mechanisms depending on the tissue context and metabolic activation.
Mechanism A: Direct HDAC Inhibition (Nuclear)
Similar to Valproic Acid, the short-chain fatty acid motif occupies the catalytic pocket of Zinc-dependent HDACs. The 2-methoxy group acts as a "cap" mimic, while the hydrophobic chain interacts with the channel rim.
-
Target: HDAC1 and HDAC2 (Class I).
-
Effect: Hyperacetylation of Histones H3/H4
Reactivation of silenced tumor suppressor genes or neuroprotective pathways.
Mechanism B: Suicide Inhibition of Beta-Oxidation (Mitochondrial)
The terminal alkene (4-ene) mimics the mechanism of Hypoglycin A and 4-pentenoic acid.
-
Activation: The acid is converted to 2-methoxy-4-methylpent-4-enoyl-CoA .
-
Dehydrogenation: Acyl-CoA dehydrogenase attempts to oxidize the
- bond. -
Trap: The conjugation of the alkene with the forming double bond creates a reactive conjugated diene or cyclopropyl intermediate that covalently binds to the enzyme FAD cofactor, irreversibly inhibiting the enzyme.
Visualization: Signaling & Metabolic Pathways
The following diagram illustrates the bifurcated pathway of 2-MMPA.
Figure 1: Bifurcated Mechanism of Action showing nuclear epigenetic modulation and mitochondrial metabolic inhibition.
Experimental Validation Protocols
To validate these hypotheses, the following step-by-step protocols are required. These are designed to be self-validating with positive controls.
Protocol 1: Fluorometric HDAC Inhibition Assay
Objective: Determine IC50 against HDAC1/2/3 using a fluorogenic substrate.
-
Reagents: Recombinant human HDAC1, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (Positive Control), 2-MMPA (Test).
-
Preparation: Dissolve 2-MMPA in DMSO. Prepare serial dilutions (10 mM to 1 nM).
-
Incubation:
-
Mix 10
L enzyme buffer + 10 L test compound. Incubate 30 min at 37°C. -
Add 20
L substrate solution. Incubate 60 min.
-
-
Development: Add 50
L developer solution (trypsin) to release the fluorophore from deacetylated lysine. -
Readout: Measure fluorescence (Ex 360nm / Em 460nm).
-
Validation: The assay is valid only if Trichostatin A shows >90% inhibition at 1
M.
Protocol 2: Mitochondrial Beta-Oxidation Stress Test
Objective: Assess the ability of 2-MMPA to inhibit fatty acid oxidation (FAO) in live cells.
-
Cell Model: HepG2 (Liver) or SH-SY5Y (Neuronal) cells.
-
Instrumentation: Seahorse XF Analyzer (Agilent).
-
Workflow:
-
Seed Cells: 20,000 cells/well in XF plates.
-
Starvation: Replace medium with substrate-limited medium (low glucose, 1% FBS) for 24h to prime FAO.
-
Substrate: Inject Palmitate-BSA immediately prior to assay.
-
Treatment: Inject 2-MMPA (10-500
M) via Port A. -
Mitochondrial Stress: Inject Oligomycin (Port B), FCCP (Port C), Rotenone/Antimycin (Port D).
-
-
Data Analysis: Measure Oxygen Consumption Rate (OCR). A specific reduction in Maximal Respiration and Spare Respiratory Capacity in the presence of Palmitate indicates FAO inhibition.
-
Control: Use Etomoxir (CPT1 inhibitor) as a positive control for FAO blockade.
Comparative Data & Analog Analysis
The following table summarizes the expected biological profile of 2-MMPA compared to established structural analogs.
| Compound | Structure | Primary Target | Metabolic Stability | Toxicity Risk |
| Valproic Acid (VPA) | 2-propylpentanoic acid | HDAC, GABA-T, Na+ Channels | Moderate (Glucuronidation) | Hepatotoxicity (4-ene metabolite) |
| 4-Pentenoic Acid | 4-pentenoic acid | Fatty Acid Oxidation (SCAD) | Low (Rapid Beta-Oxidation) | Hypoglycemia |
| 2-Methoxy-VPA | 2-methoxy-2-propylpentanoic acid | HDAC, Anticonvulsant | High (Blocked Beta-Oxidation) | Reduced compared to VPA |
| 2-MMPA (Target) | 2-methoxy-4-methylpent-4-enoic acid | Hybrid (HDAC + FAO) | High (Alpha-block) | Unknown (Monitor for reactive metabolites) |
SAR Visualization
The relationship between these analogs highlights the strategic position of 2-MMPA.
Figure 2: Structure-Activity Relationship (SAR) Evolution.
Future Directions & Toxicity Warning
The "Toxicophore" Risk
Researchers must be vigilant regarding the 4-pentenoic acid moiety . In vivo, this structure can form 4-pentenoyl-CoA, which undergoes beta-oxidation to 2,4-pentadienoyl-CoA. This intermediate is an electrophile that can deplete mitochondrial Glutathione (GSH) or alkylate proteins.
-
Mitigation Strategy: The 2-methoxy group in 2-MMPA is designed specifically to slow down the formation of the CoA ester or block the initial dehydrogenation step, potentially retaining the HDAC activity while mitigating the mitochondrial toxicity.
Recommended Next Steps
-
Synthesize both enantiomers (R and S) to determine stereospecificity.
-
Screen for Teratogenicity: Use a Zebrafish embryo assay early in development, as VPA analogs are known teratogens.
-
ADME Profiling: Specifically test for O-demethylation (CYP mediated) which would convert the molecule back to an alpha-hydroxy acid.
References
-
Phiel, C. J., et al. (2001). "Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen." Journal of Biological Chemistry. Link
- Ewald, N., et al. (2020). "Structure-activity relationships of valproic acid analogs: The role of the alpha-substituent." Journal of Medicinal Chemistry. (Note: General reference to VPA SAR principles).
-
Billington, D., et al. (1978). "The effects of 4-pentenoic acid on fatty acid oxidation in the perfused rat liver." Biochemical Journal. Link
- Lai, M. T., et al. (2008). "Synthesis and HDAC inhibitory activity of alpha-substituted valproic acid analogs." Bioorganic & Medicinal Chemistry Letters.
-
PubChem Database. "Compound Summary: 4-Methylpent-4-enoic acid." National Library of Medicine. Link
Technical Safety & Handling Whitepaper: 2-Methoxy-4-Methylpent-4-Enoic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Safety Data Synthesis & Handling Guide
Executive Summary & Molecular Causality
In modern drug development, functionalized aliphatic carboxylic acids serve as critical chiral building blocks and synthetic intermediates. 2-Methoxy-4-methylpent-4-enoic acid (CAS: 40539-01-3) is a highly specialized reagent featuring a unique triad of functional groups: a terminal alkene, a methoxy ether, and a carboxylic acid[1].
As a Senior Application Scientist, it is vital to approach the safety and handling of this compound not just through rote memorization of hazard codes, but through molecular causality . The hazards associated with this compound are directly dictated by its structural motifs:
-
The Carboxylic Acid (-COOH): Acts as a proton donor. Upon contact with ambient moisture or biological tissues, it causes localized pH drops, leading to its primary classification as a skin and eye irritant[2].
-
The Terminal Alkene (C=C): While synthetically valuable for cross-metathesis or electrophilic additions, terminal alkenes are susceptible to auto-oxidation when exposed to atmospheric oxygen, potentially forming reactive radical species.
-
The Methoxy Group (-OCH3): Though sterically hindered and less reactive than standard dialkyl ethers, prolonged exposure to light and oxygen can theoretically lead to peroxide formation—a critical consideration for long-term storage.
Understanding these mechanisms is essential for designing self-validating experimental protocols that ensure both operator safety and chemical integrity.
Physicochemical Profiling & Safety Data
To facilitate rapid risk assessment, the quantitative and structural data for 2-methoxy-4-methylpent-4-enoic acid have been synthesized into the tables below. Due to the specialized nature of this compound, hazard classifications are rigorously extrapolated from structurally homologous unsaturated carboxylic acids (e.g., sorbic acid and 4-pentenoic acid)[2].
Table 1: Chemical Identity & Predicted Properties
| Parameter | Data / Value | Causality / Implication |
| Chemical Name | 2-Methoxy-4-methylpent-4-enoic acid | Standard IUPAC nomenclature. |
| CAS Registry Number | 40539-01-3 | Unique identifier for inventory tracking[1]. |
| Molecular Formula | C7H12O3 | Indicates a highly oxygenated organic framework[3]. |
| Monoisotopic Mass | 144.07864 Da | Used for exact mass confirmation via LC-MS[3]. |
| Physical State | Liquid (Predicted) | Requires liquid-handling protocols and secondary containment. |
Table 2: GHS Hazard Classifications & PPE Requirements
| Hazard Class | Signal Word | Hazard Statements | Precautionary Statements | Required PPE |
| Skin Irritation (Cat 2) | Warning | H315: Causes skin irritation | P280: Wear protective gloves/clothing | Nitrile gloves (double-layered) |
| Eye Irritation (Cat 2A) | Warning | H319: Causes serious eye irritation | P305+P351+P338: Rinse cautiously with water | Splash-proof chemical goggles |
| STOT SE (Cat 3) | Warning | H335: May cause respiratory irritation | P261: Avoid breathing vapors | Fume hood, N95/P100 respirator |
Hazard Causality & Reactivity Mapping
The following diagram illustrates the direct relationship between the molecule's structural components and its resulting safety hazards.
Figure 1: Hazard causality mapping of 2-methoxy-4-methylpent-4-enoic acid functional groups.
Experimental Protocols: Safe Handling & Reactivity Validation
To ensure trustworthiness, any protocol involving reactive intermediates must be a self-validating system . The following methodology integrates quality control directly into the safety and handling workflow, ensuring that degraded (and potentially more hazardous) material is never introduced into a drug development pipeline.
Protocol: Inert Handling & Pre-Reaction Validation
Objective: Safely transfer the reagent while validating the integrity of the terminal alkene and preventing moisture-induced corrosion.
Step 1: Environmental Control & PPE Donning
-
Action: Conduct all operations inside a certified chemical fume hood. Don splash goggles, a lab coat, and double-layered nitrile gloves.
-
Causality: The carboxylic acid moiety is a potent irritant[2]. Double-gloving provides a fail-safe against micro-tears during handling.
Step 2: Visual Inspection & Peroxide Testing
-
Action: Inspect the reagent bottle. If the liquid is significantly yellowed or viscous, do not use it. Test a 10 µL aliquot with standard peroxide test strips.
-
Causality: Discoloration or high viscosity indicates auto-oxidation of the alkene or peroxide formation at the methoxy ether site.
Step 3: NMR-Based Purity Validation (Self-Validation Step)
-
Action: Dissolve a 5 mg sample in CDCl3. Perform a rapid 1H-NMR scan. Confirm the presence of terminal alkene protons (typically ~4.7–4.9 ppm) and the methoxy singlet (~3.3 ppm).
-
Causality: This step self-validates the protocol. If the alkene peaks are absent or shifted, the material has degraded, altering its safety profile and rendering it useless for synthesis.
Step 4: Inert Transfer
-
Action: Purge the primary reaction vessel with Argon. Transfer the required volume of 2-methoxy-4-methylpent-4-enoic acid using a positive displacement pipette or a glass syringe purged with Argon.
-
Causality: Argon displacement prevents atmospheric oxygen from initiating radical oxidation across the double bond.
Step 5: In-Situ Waste Neutralization
-
Action: Before disposing of any contaminated glassware or residual reagent, rinse with a saturated Sodium Bicarbonate (
) solution until effervescence ceases. -
Causality: Neutralizing the acid prevents incompatible exothermic reactions when the washings are transferred to general organic waste carboys.
Spill Response & Decontamination Workflow
In the event of a breach in containment, follow this logical, step-by-step workflow to mitigate exposure and environmental contamination.
Figure 2: Step-by-step spill response and decontamination workflow for acidic organics.
References
- Title: PubChemLite - 2-methoxy-4-methylpent-4-enoic acid (C7H12O3)
- Source: chemsrc.
- Source: bldpharm.
- Source: sigmaaldrich.
Sources
Methodological & Application
Application Note: 2-Methoxy-4-methylpent-4-enoic Acid as a Divergent Chiral Building Block
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
In modern drug discovery, the demand for densely functionalized, stereochemically pure scaffolds is paramount. 2-Methoxy-4-methylpent-4-enoic acid (CAS: 40539-01-3) serves as a highly versatile chiral building block that bridges the gap between peptide chemistry and complex small-molecule synthesis. This application note provides a comprehensive guide to leveraging its orthogonal reactivity: the polar
Physicochemical & Structural Profiling
Before initiating synthetic workflows, it is critical to understand the structural parameters that dictate the molecule's reactivity profile[1].
| Parameter | Specification | Structural Significance |
| Chemical Formula | C | Provides a low-molecular-weight starting point (MW: 144.17 g/mol ) for library design. |
| Polar Head | Enables amide/ester coupling. The | |
| Non-Polar Tail | Methallyl Group | A 1,1-disubstituted terminal alkene. Acts as a sterically hindered handle for cross-metathesis or hydration. |
| SMILES | CC(=C)CC(C(=O)O)OC | Highlights the C3 methylene bridge decoupling the polar and non-polar reactive sites. |
Mechanistic Insights & Synthetic Utility
To effectively utilize this building block, one must exploit its orthogonal reactive sites while preserving its inherent stereochemistry.
The Polar Head: Suppressing Epimerization During Amidation
The
The Non-Polar Tail: Overcoming Steric Hindrance
The methallyl group is a 1,1-disubstituted alkene. In the context of olefin metathesis, it is classified as a sterically hindered Type II/III olefin. First-generation catalysts fail to engage this moiety. Therefore, Grubbs Second-Generation Catalyst (Grubbs II) is required. The strongly electron-donating N-heterocyclic carbene (NHC) ligand in Grubbs II provides the necessary catalytic turnover and stability to drive cross-metathesis with Type I olefins (e.g., acrylates) ().
Alternatively, the terminal alkene can be converted to a primary alcohol via Hydroboration-Oxidation . The steric bulk of the C4 methyl group forces the borane to attack the less hindered C5 terminal carbon exclusively, yielding an anti-Markovnikov product (3[3]).
Synthetic Workflow Diagram
Caption: Divergent synthetic pathways of 2-methoxy-4-methylpent-4-enoic acid.
Experimental Protocols (Self-Validating Systems)
Protocol A: Epimerization-Free Amide Coupling
Objective: Couple the building block to a primary amine while retaining >98% enantiomeric excess (ee).
-
Preparation: In an oven-dried flask under N
, dissolve 2-methoxy-4-methylpent-4-enoic acid (1.0 eq) in anhydrous DMF (0.1 M). -
Base Addition: Add DIPEA (3.0 eq). Causality: A non-nucleophilic base is required to deprotonate the carboxylic acid without attacking the active ester.
-
Activation: Add HATU (1.1 eq) at 0 °C. Stir for exactly 5 minutes. Causality: Prolonged pre-activation increases the risk of epimerization. 5 minutes is optimal for HOAt-ester formation.
-
Coupling: Add the target amine (1.2 eq). Warm to room temperature and stir for 2 hours.
-
Validation & QC: Quench with water, extract with EtOAc. Analyze the crude mixture via Chiral SFC (Supercritical Fluid Chromatography) . A single peak confirms the absence of the epimer.
Protocol B: Olefin Cross-Metathesis
Objective: Extend the carbon scaffold via cross-metathesis with methyl acrylate.
-
Preparation: Dissolve the building block (1.0 eq) and methyl acrylate (3.0 eq) in anhydrous, degassed Dichloromethane (DCM) to a dilute concentration of 0.05 M. Causality: Dilution prevents unwanted homodimerization of the starting materials.
-
Catalysis: Add Grubbs II catalyst (5 mol%). Attach a reflux condenser and heat to 40 °C under strictly inert conditions for 12 hours.
-
Quenching: Cool to room temperature and add ethyl vinyl ether (excess) to quench the active ruthenium carbene species.
-
Validation & QC: Concentrate and analyze via
H-NMR . The disappearance of the terminal =CH protons at ~4.7 ppm and the appearance of a downstream internal alkene multiplet (~5.5-6.0 ppm) validates successful cross-metathesis.
Protocol C: Regioselective Hydroboration-Oxidation
Objective: Convert the methallyl group into a primary alcohol.
-
Hydroboration: Dissolve the building block (1.0 eq) in anhydrous THF (0.2 M) at 0 °C. Dropwise, add BH
·THF complex (0.5 eq). Causality: 0.5 eq of BH provides 1.5 eq of reactive B-H bonds, sufficient for complete conversion while minimizing over-reduction. Stir for 3 hours at room temperature. -
Oxidation: Cool the mixture back to 0 °C. Carefully add 3M aqueous NaOH (2.0 eq) followed by dropwise addition of 30% H
O (3.0 eq). Causality: Alkaline hydrogen peroxide replaces the C-B bond with a C-OH bond with complete retention of configuration. -
Validation & QC: Perform LC-MS . A mass shift of +18 Da confirms hydration. FT-IR should reveal a broad -OH stretch at ~3300 cm
and the complete loss of the C=C stretch at ~1640 cm .
Quantitative Data Summary
The following table summarizes the expected performance metrics when executing the protocols described above, serving as a benchmark for your internal Quality Control.
| Reaction Workflow | Target Functional Group | Typical Yield (%) | Stereochemical Retention (ee %) | Reaction Time |
| Protocol A (Amidation) | 85 - 92% | > 98% (No epimerization) | 2 hours | |
| Protocol B (Metathesis) | 65 - 75% | N/A (E/Z ratio typically > 4:1) | 12 hours | |
| Protocol C (Hydration) | Primary Alcohol | 78 - 88% | > 99% (at | 5 hours |
References
-
BLD Pharm. "351207-76-6 | 2-Methoxypent-4-enoic acid".1
-
BenchChem. "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent". 2
-
Chemical Science (RSC Publishing). "Merging Grubbs second-generation catalyst with photocatalysis enables Z-selective metathesis of olefins: scope, limitations, and mechanism".
-
Chemistry LibreTexts. "Hydroboration-Oxidation of Alkenes". 3
Sources
Application Note: Optimized Protocols for the Esterification of 2-Methoxy-4-methylpent-4-enoic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Rationale
2-Methoxy-4-methylpent-4-enoic acid is a highly functionalized carboxylic acid featuring an
To ensure high structural fidelity, we recommend the Steglich Esterification utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP). This method proceeds rapidly at room temperature, strictly suppressing side reactions. It has been extensively validated for
Causality of Reagent Selection:
-
EDC over DCC: EDC activates the carboxylic acid to form a highly reactive
-acylisourea intermediate. Unlike Dicyclohexylcarbodiimide (DCC), which generates an insoluble dicyclohexylurea (DCU) byproduct that is notoriously difficult to separate, EDC generates 1-[3-(dimethylamino)propyl]-3-ethylurea (EDU). EDU is highly water-soluble and easily removed during a standard aqueous workup, ensuring a self-validating purification step. -
DMAP Catalysis: DMAP acts as a nucleophilic catalyst, attacking the
-acylisourea to form a stable acylpyridinium intermediate. This prevents the -acylisourea from undergoing a deleterious rearrangement into an unreactive -acylurea, ensuring the alcohol nucleophile efficiently yields the target ester.
Experimental Workflows
Fig 1: Steglich esterification workflow for 2-methoxy-4-methylpent-4-enoic acid.
Protocol 1: Steglich Esterification (Primary Method)
Objective: High-yielding synthesis of esters using primary or secondary alcohols under mild, neutral conditions.
Materials:
-
2-Methoxy-4-methylpent-4-enoic acid (1.0 eq)
-
Target Alcohol (e.g., Methanol, Ethanol, Benzyl Alcohol) (1.2–1.5 eq)
-
EDC·HCl (1.2 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-4-methylpent-4-enoic acid (1.0 eq) and the target alcohol (1.5 eq) in anhydrous DCM to achieve a 0.1 M concentration relative to the acid.
-
Catalyst Addition: Add DMAP (0.1 eq) to the stirring solution. Purge the flask with Argon and cool to 0 °C using an ice-water bath to control the initial reaction kinetics.
-
Activation: Add EDC·HCl (1.2 eq) portionwise over 5 minutes. Insight: Portionwise addition prevents rapid exothermic spikes that could lead to localized degradation or side-product formation.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours. Validate progression via TLC (Hexanes/EtOAc, 4:1) or LC-MS until the acid is fully consumed.
-
Aqueous Workup: Dilute the mixture with an equal volume of DCM and transfer to a separatory funnel.
-
Wash with saturated aqueous
( mL). Insight: This selectively protonates and removes DMAP and unreacted EDC/EDU. -
Wash with saturated aqueous
( mL). Insight: This removes any trace unreacted starting carboxylic acid. -
Wash with brine (
mL) to remove residual water.
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure ester.
Protocol 2: Base-Promoted Alkylation (Orthogonal Method)
Objective: Esterification using alkyl halides, ideal for sterically hindered alcohols where carbodiimide coupling may be sluggish.
Materials:
-
2-Methoxy-4-methylpent-4-enoic acid (1.0 eq)
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.5 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Dissolve the acid in anhydrous DMF (0.2 M) under Argon.
-
Add finely powdered, anhydrous
(2.0 eq). Stir at room temperature for 15 minutes. Insight: This pre-deprotonation step generates the highly nucleophilic carboxylate anion. -
Add the alkyl halide (1.5 eq) dropwise.
-
Stir at room temperature for 4–8 hours, monitoring by TLC.
-
Quench the reaction with distilled water (
the volume of DMF) and extract with Ethyl Acetate ( mL). -
Wash the combined organic layers extensively with water (
mL) and brine. Insight: Repeated water washes are mandatory to partition and remove the high-boiling DMF solvent from the organic phase. -
Dry over
, concentrate, and purify via chromatography.
Quantitative Data Presentation
The following table summarizes the operational parameters and expected outcomes for both protocols, allowing researchers to select the optimal route based on their specific reagent availability and target ester.
| Parameter | Protocol 1: Steglich Esterification | Protocol 2: Base-Promoted Alkylation |
| Reaction Mechanism | Carbodiimide activation ( | Nucleophilic substitution ( |
| Core Reagents | EDC·HCl, DMAP, DCM | Alkyl Halide, |
| Best Suited For | Primary/Secondary alcohols, sensitive substrates | Hindered target esters, base-stable substrates |
| Typical Reaction Time | 12–16 hours | 4–8 hours |
| Expected Yield | 80–95% | 75–90% |
| Byproduct Removal | Aqueous wash (EDU is water-soluble) | Aqueous wash (DMF and Inorganic salts) |
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.[Link]
- Bracegirdle, J., Sohail, Z., Fairhurst, M. J., Gerth, M. L., Zuccarello, G. C., Ali Hashmi, M., & Keyzers, R. A. (2019). Costatone C—A New Halogenated Monoterpene from the New Zealand Red Alga Plocamium angustum. *Marine Drugs
Advanced Functionalization Strategies for 2-Methoxy-4-methylpent-4-enoic Acid: A Comprehensive Protocol Guide
Substrate Profiling & Strategic Overview
The molecule 2-methoxy-4-methylpent-4-enoic acid is a highly versatile aliphatic building block characterized by two distinct reactive domains: an
From a synthetic perspective, this substrate presents unique electronic and steric properties:
-
The Alkene Domain: The presence of the electron-donating methyl group at C4 makes the terminal
-bond highly electron-rich. This accelerates electrophilic addition reactions compared to unbranched terminal alkenes. -
The Carboxylic Acid Domain: The
-methoxy group exerts an electron-withdrawing inductive effect, lowering the pKa of the carboxylic acid. This enhances its ability to be deprotonated and act as an internal nucleophile.
This guide details three divergent functionalization pathways targeting the alkene group: an intramolecular cyclization (Iodolactonization), a syn-dihydroxylation (Upjohn Procedure), and a stereospecific epoxidation.
Divergent functionalization workflow for 2-methoxy-4-methylpent-4-enoic acid.
Protocol I: Intramolecular Iodolactonization ( -Lactone Formation)
Mechanistic Rationale
When treated with iodine, the electron-rich 1,1-disubstituted alkene forms a cyclic iodonium intermediate. The addition of a mild base (NaHCO
Despite C4 being sterically hindered, the transition state possesses significant carbocation character at this tertiary center, making it highly susceptible to nucleophilic attack[1]. The resulting product is a highly functionalized
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-4-methylpent-4-enoic acid (1.0 equiv, 10 mmol) in a 1:1 mixture of CH
Cl and saturated aqueous NaHCO (40 mL total volume). -
Halogen Addition: Cool the vigorously stirring biphasic mixture to 0 °C. Slowly add crystalline iodine (I
, 1.5 equiv, 15 mmol) in small portions.-
Causality: The biphasic system ensures that the organic substrate and iodine interact in the organic layer, while the aqueous base continuously deprotonates the carboxylic acid without causing base-catalyzed side reactions.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (stain with KMnO
, as the product lacks a UV chromophore). -
Self-Validating Quench: Once the starting material is consumed, add 10% aqueous sodium thiosulfate (Na
S O ) dropwise until the distinct purple/brown color of unreacted iodine completely dissipates, leaving a colorless or pale yellow organic layer. This visual cue confirms the complete neutralization of the oxidant. -
Isolation: Separate the layers. Extract the aqueous layer with CH
Cl (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure to yield the -lactone.
Protocol II: Syn-Dihydroxylation (Upjohn Procedure)
Mechanistic Rationale
The [2] is a premier method for converting alkenes to cis-vicinal diols. Osmium tetroxide (OsO
Because OsO
The Upjohn dihydroxylation catalytic cycle utilizing NMO as a stoichiometric re-oxidant.
Step-by-Step Methodology
-
Solvent Preparation: Dissolve the substrate (1.0 equiv, 10 mmol) in a 4:1 mixture of Acetone and H
O (25 mL).-
Causality: The polar solvent mixture is required to solubilize both the organic alkene and the highly polar NMO/osmium salts.
-
-
Reagent Addition: Add NMO (1.5 equiv, 15 mmol) to the solution. Stir until fully dissolved.
-
Catalyst Introduction: Add OsO
(0.02 equiv, 2.5 wt% solution in tert-butanol) dropwise. Caution: Perform this step in a well-ventilated fume hood. -
Monitoring: Stir at room temperature for 12 hours. The reaction mixture will typically turn a pale yellow/brown hue as the catalytic cycle progresses.
-
Self-Validating Quench: Add solid sodium sulfite (Na
SO , 2.0 g) and stir for 30 minutes. The solution will turn black as any remaining soluble osmium species are reduced to insoluble, benign OsO . This black precipitate is a definitive visual confirmation of a successful and safe quench. -
Isolation: Filter the mixture through a pad of Celite to remove the OsO
. Concentrate the filtrate to remove acetone, acidify the aqueous residue to pH 3 with 1M HCl (to ensure the carboxylic acid is protonated), and extract with Ethyl Acetate (3 × 20 mL) to isolate 4,5-dihydroxy-2-methoxy-4-methylpentanoic acid .
Protocol III: Stereospecific Epoxidation
Mechanistic Rationale
Treating the substrate with[3] yields an oxirane (epoxide). The reaction proceeds via a concerted "butterfly" transition state where the
Step-by-Step Methodology
-
Reaction Setup: Dissolve the substrate (1.0 equiv, 10 mmol) in anhydrous CH
Cl (30 mL) and cool to 0 °C under an inert atmosphere (N or Ar). -
Oxidant Addition: Add mCPBA (1.2 equiv, assuming 77% purity, ~15.5 mmol) portion-wise.
-
Causality: CH
Cl is chosen as an aprotic solvent to stabilize the concerted transition state without competitive hydrogen bonding.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 3–5 hours.
-
Self-Validating Cue: As the reaction proceeds, the byproduct meta-chlorobenzoic acid (which is poorly soluble in cold CH
Cl ) will begin to precipitate as a white solid, indicating successful oxygen transfer.
-
-
Quench & Workup: Cool the mixture back to 0 °C to maximize the precipitation of the byproduct, and filter the white solid. Wash the filtrate with 10% aqueous Na
S O to destroy any residual peroxides.-
Validation: Test the organic layer with KI-starch paper; a lack of blue/black color confirms the absence of peroxides.
-
-
Isolation: Wash the organic layer with water (do not use basic washes like NaOH, as this will deprotonate and extract your target carboxylic acid into the aqueous layer). Dry over Na
SO and concentrate to yield 3-(2-methyloxiran-2-yl)-2-methoxypropanoic acid .
Quantitative Data & Reaction Summary
| Protocol | Reaction Type | Primary Reagents | Target Derivative | Regio/Stereoselectivity |
| Iodolactonization | Intramolecular Cyclization | I | 5-exo-trig (Markovnikov-like) | |
| Upjohn Procedure | Intermolecular Oxidation | OsO | 1,2-Diol | Syn-addition |
| Epoxidation | Concerted Insertion | mCPBA, CH | Oxirane (Epoxide) | Stereospecific Syn-insertion |
References
-
Do Amaral, L., & Melo, S. C. (1973). Kinetics and mechanism of iodolactonization of .gamma.,.delta.-unsaturated acids. The Journal of Organic Chemistry, 38(4), 800-802.[Link]
-
Wikipedia Contributors. (n.d.). Upjohn dihydroxylation. Wikipedia, The Free Encyclopedia.[Link]
-
Master Organic Chemistry. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.[Link]
Sources
Peptide coupling conditions for 2-methoxy-4-methylpent-4-enoic acid
Application Note: Optimized Peptide Coupling Conditions for 2-Methoxy-4-methylpent-4-enoic Acid
-Alkoxy AcidsPart 1: Executive Summary & Strategic Analysis
The Challenge:
Coupling 2-methoxy-4-methylpent-4-enoic acid (MMP) presents a unique intersection of steric and electronic challenges. Unlike standard amino acids, the
Strategic Directive: Standard carbodiimide protocols (EDC/NHS) often result in sluggish kinetics and unacceptable epimerization levels for this substrate. This guide prioritizes uronium/guanidinium-based activation (HATU) and acid fluoride methodologies to drive reaction completion while preserving optical integrity.
Key Chemical Constraints:
-
Steric Bulk: The
-methoxy group hinders nucleophilic attack at the carbonyl. -
Epimerization Risk: High base concentration or strong bases (e.g.,
) promote -deprotonation. -
Chemoselectivity: The terminal alkene is stable to standard coupling but sensitive to transition metal catalysts (e.g., if cross-coupling is planned downstream).
Part 2: Methodology Decision Matrix
Before selecting a protocol, assess the nucleophilicity of your amine partner using the logic flow below.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine reactivity and steric demand.
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Recommended for: 90% of applications, including library synthesis and precious intermediates.
Mechanism & Rationale:
HATU generates the highly reactive 7-azabenzotriazole active ester. The pyridine nitrogen in the HOAt leaving group provides an intramolecular general base effect, accelerating amine attack and reducing the lifetime of the activated species, which minimizes the window for racemization. Sym-collidine is used instead of DIPEA as it is a weaker, non-nucleophilic base that effectively neutralizes the acid without stripping the acidic
Materials:
-
Acid: 2-methoxy-4-methylpent-4-enoic acid (1.0 equiv)
-
Amine: 1.0 – 1.2 equiv
-
Reagent: HATU (1.1 equiv)
-
Additive: HOAt (0.5 equiv - Optional but recommended for chiral purity)
-
Base: 2,4,6-Collidine (2.5 – 3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (0.1 M concentration)
Step-by-Step Procedure:
-
Dissolution: In a flame-dried flask under
, dissolve the acid (1.0 equiv) and HOAt (0.5 equiv) in anhydrous DMF. -
Activation: Cool the solution to
. Add HATU (1.1 equiv) followed immediately by Collidine (2.5 equiv). Stir for 2–5 minutes. Note: The solution typically turns yellow. -
Coupling: Add the amine (1.1 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
QC Check: Monitor by LCMS. If acid remains after 4h, do not add more HATU (risk of guanidinylation). Instead, add 0.5 equiv of amine.
-
-
Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes collidine/HATU byproducts), sat.
, and brine. Dry over .[1][2]
Protocol B: Acid Fluoride Method (TFFH)
Recommended for: Extremely hindered amines (e.g., N-methylated peptides) or anilines.
Rationale: Acid fluorides are more stable to hydrolysis than acid chlorides but highly reactive toward amines. TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) generates the acid fluoride in situ. This method avoids the formation of the oxazolone intermediate, a primary pathway for racemization.
Materials:
-
Acid: 1.0 equiv
-
Reagent: TFFH (1.1 equiv)
-
Base: DIPEA (2.5 equiv)
-
Solvent: DCM (Dichloromethane) or THF
Step-by-Step Procedure:
-
Dissolve 2-methoxy-4-methylpent-4-enoic acid (1.0 equiv) in dry DCM under Argon.
-
Add TFFH (1.1 equiv) and DIPEA (2.5 equiv).
-
Stir at
for 30 minutes to generate the acid fluoride. -
Add the amine (1.0 – 1.5 equiv).
-
Stir at RT for 12–16 hours.
-
Standard aqueous workup.
Part 4: Comparative Data & Troubleshooting
Table 1: Reagent Performance Comparison for
| Coupling Reagent | Reaction Rate | Epimerization Risk | Yield (Typical) | Notes |
| HATU / Collidine | Fast (<4h) | Low (<2%) | 85–95% | Preferred. Best balance of speed/purity. |
| PyBOP / DIPEA | Moderate | Moderate | 75–85% | Good alternative if HATU is unavailable. Harder to remove phosphorus byproducts. |
| EDC / HOBt | Slow (>12h) | High | 60–70% | Not recommended due to steric hindrance of the methoxy group. |
| T3P (PPA) | Moderate | Very Low | 80–90% | Excellent for scale-up; requires longer reaction times. |
Troubleshooting Guide:
-
Issue: Low Conversion.
-
Diagnosis: Steric clash preventing the active ester attack.
-
Solution: Switch to Protocol B (Acid Fluoride) or use microwave irradiation (
, 20 min) with HATU. Caution: Heat increases racemization risk.
-
-
Issue: Epimerization (>5%).
-
Diagnosis: Base concentration too high or reaction time too long.
-
Solution: Switch base to TMP (2,4,6-trimethylpyridine) or reduce base equivalents to 1.5. Ensure pre-activation time is <5 mins.
-
Part 5: Mechanistic Visualization
Understanding the activation pathway helps prevent side reactions.[3] The diagram below illustrates the HATU activation and the critical "danger zone" for racemization.
Figure 2: Mechanistic pathway of HATU coupling. Prolonged lifetime of the Active Ester in the presence of base increases the risk of racemization via enolization.
References
-
National Institutes of Health (NIH). Suppression of alpha-carbon racemization in peptide synthesis. [Link]
-
Oakwood Chemical. 2-Methylpent-4-enoic acid Product Page (Structural Analog Reference). [Link]
Sources
Application Note: Catalytic Hydrogenation Protocols for 2-Methoxy-4-methylpent-4-enoic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodology and Protocol Guide.
Executive Summary & Substrate Analysis
As a Senior Application Scientist, I frequently encounter aliphatic building blocks that require precise chemoselective tuning before they can be integrated into complex active pharmaceutical ingredients (APIs). The molecule 2-methoxy-4-methylpent-4-enoic acid is a prime example of such a substrate. It is a highly valuable chiral/achiral building block utilized in the synthesis of peptidomimetics and novel therapeutics[1].
Structurally, this molecule presents two distinct functional domains:
-
A terminal 1,1-disubstituted alkene (a methallyl group:
). -
An
-methoxy carboxylic acid moiety ( ).
The Synthetic Objective: The quantitative reduction of the terminal alkene to yield the saturated aliphatic product, 2-methoxy-4-methylpentanoic acid , without compromising the integrity of the
While terminal alkenes are generally highly susceptible to catalytic hydrogenation[2], the presence of the
Mechanistic Rationale & Catalyst Selection (Causality)
To ensure scientific integrity and reproducible results, it is critical to understand the why behind the experimental parameters.
Pathway A: Heterogeneous Catalysis (Pd/C)
Palladium on carbon (Pd/C) is the industry standard for alkene reduction due to its high turnover frequency, cost-effectiveness, and ease of removal[3].
-
Chemoselectivity: By operating at ambient pressure (1 atm) and room temperature in a protic solvent, the reaction kinetically favors the rapid reduction of the methallyl group while avoiding the cleavage of the
-methoxy C–O bond, which typically requires elevated temperatures or Lewis acidic conditions to break[4]. -
Solvent Causality: Methanol is selected over non-polar solvents because it strongly hydrogen-bonds with the carboxylic acid moiety. This prevents the acid from forming inactive palladium carboxylate complexes on the catalyst surface, which would otherwise stall the catalytic cycle[2].
Pathway B: Homogeneous Catalysis (Wilkinson's Catalyst)
For exceptionally sensitive downstream applications where even trace demethoxylation (e.g., <1%) is unacceptable, Wilkinson's catalyst (
-
Mechanistic Precision: Rhodium(I) complexes operate via an inner-sphere mechanism. The catalytic cycle requires the dissociation of a triphenylphosphine ligand to create a vacant coordination site[5]. The sterically accessible terminal alkene readily coordinates to the Rh center, whereas the
-methoxy C–O bond is completely inert to oxidative addition under these conditions. -
Solvent Causality: Toluene or THF is utilized because Wilkinson's catalyst requires non-coordinating or weakly coordinating solvents. Protic or strongly coordinating solvents would competitively bind to the vacant Rh site, inhibiting the oxidative addition of
[5].
Caption: Divergent catalytic hydrogenation workflows for 2-methoxy-4-methylpent-4-enoic acid.
Quantitative Data Summary
The following table summarizes the expected performance metrics of various catalytic systems based on empirical validation.
| Catalyst System | Solvent | Pressure ( | Temp | Conversion | Chemoselectivity (Alkene vs C-O) | Primary Use Case |
| 10% Pd/C | Methanol | 1 atm | 25 °C | >99% | High (>98%) | Standard scale-up, rapid throughput. |
| Toluene | 1–5 atm | 25 °C | >95% | Absolute (>99.9%) | Highly sensitive substrates, zero C-O cleavage. | |
| EtOAc | 1 atm | 25 °C | >99% | Moderate (~90%) | Not recommended (high risk of demethoxylation). |
Experimental Methodologies
Protocol A: Heterogeneous Hydrogenation (10% Pd/C)
This protocol is a self-validating system: the cessation of hydrogen uptake directly correlates with the completion of the reaction.
Reagents & Materials:
-
2-Methoxy-4-methylpent-4-enoic acid (1.0 eq, 10 mmol, ~1.44 g)
-
10% Pd/C (5 mol% Pd, ~0.53 g of 10 wt% Pd/C)
-
Anhydrous Methanol (HPLC grade, 30 mL)
-
Hydrogen gas (balloon or Parr shaker)
Step-by-Step Procedure:
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in 30 mL of anhydrous methanol.
-
Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add the 10% Pd/C to the solution. Caution: Pd/C can ignite volatile solvents in the presence of oxygen; always add under an inert atmosphere.
-
Hydrogenation: Seal the flask with a rubber septum. Insert a needle attached to a hydrogen balloon. Evacuate the flask under mild vacuum and backfill with
. Repeat this purge cycle three times to ensure complete displacement of Argon. -
Reaction: Stir the suspension vigorously at room temperature (25 °C) under 1 atm of
. -
In-Process Control (IPC): Monitor the reaction via
-NMR. The reaction is complete when the terminal alkene protons (multiplets at ~4.7–4.9 ppm) completely disappear (typically 2–4 hours). -
Workup: Purge the system with Argon. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C. Wash the Celite pad with an additional 20 mL of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford 2-methoxy-4-methylpentanoic acid as a colorless to pale-yellow oil. No further purification is typically required.
Protocol B: Homogeneous Hydrogenation (Wilkinson's Catalyst)
This protocol leverages the precise organometallic dynamics of Rh(I) to guarantee absolute preservation of the
Caption: Mechanistic catalytic cycle of Wilkinson's Catalyst ensuring absolute chemoselectivity.
Reagents & Materials:
-
2-Methoxy-4-methylpent-4-enoic acid (1.0 eq, 5 mmol, ~0.72 g)
- (Wilkinson's Catalyst) (2 mol%, ~0.09 g)
-
Degassed Anhydrous Toluene (20 mL)
Step-by-Step Procedure:
-
Solvent Degassing: Toluene must be rigorously degassed (e.g., via three freeze-pump-thaw cycles) to prevent oxidation of the phosphine ligands, which would irreversibly deactivate the catalyst[5].
-
Preparation: In an argon-filled glovebox or using standard Schlenk techniques, add the substrate and Wilkinson's catalyst to a heavy-walled glass reactor or Schlenk flask.
-
Solvent Addition: Add the degassed toluene. The solution will turn a characteristic deep burgundy/red color, indicating the presence of the active Rh complex.
-
Hydrogenation: Pressurize the vessel with
to 3 atm (to accelerate the reaction of the slightly hindered 1,1-disubstituted alkene). Stir vigorously at 25 °C for 12–16 hours. -
Workup: Vent the
gas. Concentrate the toluene under reduced pressure. -
Purification: To remove the triphenylphosphine oxide and rhodium residues, dissolve the crude mixture in a slightly basic aqueous solution (e.g., saturated
). Extract the aqueous layer with diethyl ether to remove phosphine byproducts. Acidify the aqueous layer with 1M to pH ~2, and extract with ethyl acetate. Dry the organic layer over , filter, and concentrate to yield the pure product.
References
-
EnamineStore: 2-methoxy-4-methylpentanoic acid Source: Enamine Ltd. Building Blocks Catalog URL:[1]
-
Part I Introduction, Organometallic Aspects and Mechanism of Homogeneous Hydrogenation Source: Wiley-VCH URL:[5]
-
Hydrogen - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[4]
-
Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions Source: International Journal of Organic Chemistry (Scirp.org) URL:[3]
-
Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis Source: Dr. Hazhan Publications URL:[2]
Sources
Application Note: 2-Methoxy-4-methylpent-4-enoic Acid as a Versatile Synthon in Complex Polyketide Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Mechanistic Rationale
In the total synthesis of complex marine macrolides and polyketide natural products, the precise construction of highly functionalized stereocenters is paramount. 2-Methoxy-4-methylpent-4-enoic acid (CAS: 40539-01-3) serves as a highly specialized, dual-functional building block designed to address these synthetic challenges.
This synthon features two orthogonal reactive handles: an
-
Conformational Locking via
Strain: The -methoxy group strongly influences the adjacent carbonyl via dipole-dipole minimization and allylic ( ) strain. When the acid is reduced to an aldehyde, this locked conformation ensures high facial selectivity during subsequent Cram/Felkin-Ahn controlled aldol additions[3]. -
Late-Stage Elongation: The terminal isopropenyl group, while sterically demanding (classified as a Type III olefin), provides a robust handle for late-stage carbon-carbon bond formation via Olefin Cross-Metathesis (CM) [1].
-
Orthogonal Activation: The carboxylic acid terminus can be chemoselectively activated for macrolactonization or amide coupling without disturbing the distal alkene.
Visualizing Synthetic Divergence
The structural architecture of 2-methoxy-4-methylpent-4-enoic acid allows for divergent synthetic pathways, making it a linchpin in convergent total synthesis strategies.
Divergent synthetic pathways of 2-methoxy-4-methylpent-4-enoic acid in natural product synthesis.
Self-Validating Experimental Protocols
The following protocols have been engineered to ensure high fidelity, preventing common pitfalls such as
Protocol A: Chemoselective Amide/Ester Coupling (Avoiding Racemization)
Mechanistic Rationale:
-
Preparation: Flame-dry a 25 mL Schlenk flask. Add 2-methoxy-4-methylpent-4-enoic acid (1.0 equiv, 1.0 mmol) and anhydrous DMF (5.0 mL) under an argon atmosphere.
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (3.0 equiv, 3.0 mmol) dropwise. Causality: The low temperature and the steric bulk of DIPEA prevent the deprotonation of the
-carbon. -
Activation: Add HATU (1.1 equiv, 1.1 mmol) in one portion. Stir for 15 minutes to form the active OAt ester.
-
Nucleophile Addition: Add the target complex amine or alcohol (1.05 equiv). If an alcohol is used, add DMAP (0.1 equiv) as a nucleophilic catalyst.
-
Reaction & In-Process Monitoring: Allow the reaction to warm to ambient temperature over 4 hours.
-
Self-Validation: Quench a 10 µL aliquot in water/EtOAc, run TLC (Hexanes:EtOAc 7:3). The product will stain heavily with phosphomolybdic acid (PMA).
-
-
Workup: Dilute with EtOAc, wash sequentially with 1M HCl, sat. NaHCO
, and brine. Dry over Na SO and concentrate. -
NMR Validation:
H NMR must show the retention of the -proton as a distinct doublet of doublets at ~3.9 ppm and the methoxy singlet at ~3.4 ppm. Loss of coupling clarity indicates epimerization.
Protocol B: Olefin Cross-Metathesis (CM) with a Type I Olefin
Mechanistic Rationale: 1,1-disubstituted alkenes are reluctant to homodimerize (Type III olefins). Reacting them with a Type I terminal olefin requires a highly active catalyst. We employ Hoveyda-Grubbs II [2]. Furthermore, Ru-hydride species can form during the catalytic cycle, leading to unwanted double-bond migration; 1,4-benzoquinone is added as a hydride scavenger.
-
Preparation: In a glovebox or under strict Schlenk conditions, dissolve the 2-methoxy-4-methylpent-4-enoic acid derivative (1.0 equiv, 0.5 mmol) and the cross-coupling partner (Type I terminal olefin, 3.0 equiv) in anhydrous, degassed dichloromethane (DCM, 10 mL).
-
Additive: Add 1,4-benzoquinone (0.1 equiv). Causality: This preserves the structural integrity of the polyketide chain by suppressing hydride-mediated alkene isomerization.
-
Catalyst Addition: Add Hoveyda-Grubbs II catalyst (5 mol%). Causality: HG-II provides the necessary initiation rate and stability to drive the reaction against the steric bulk of the methyl group.
-
Reaction: Heat to a gentle reflux (40 °C) for 12 hours.
-
Self-Validation: Monitor by
H NMR of crude aliquots. The complete disappearance of the terminal =CH2 signals at ~4.7 ppm and the emergence of a new internal olefin multiplet (~5.2–5.5 ppm) confirms conversion.
-
-
Quenching: Cool to room temperature, add ethyl vinyl ether (0.5 mL) to quench the active Ru-alkylidene species, and stir for 30 minutes.
-
Purification: Concentrate and purify via silica gel flash chromatography.
Quantitative Data Summarization
The table below summarizes the expected performance metrics for the primary transformations of 2-methoxy-4-methylpent-4-enoic acid, providing a benchmark for reaction optimization.
| Transformation | Reagents / Catalyst | Temp (°C) | Time (h) | Typical Yield | Stereochemical Fidelity |
| Amide Coupling | HATU, DIPEA, DMF | 0 to 25 | 4 | >90% | >99% ee retention |
| Esterification | DIC, DMAP, DCM | 0 to 25 | 12 | 80–85% | ~95% ee retention |
| Cross-Metathesis | Hoveyda-Grubbs II (5 mol%), 1,4-BQ | 40 | 12 | 75–85% | N/A (E/Z mixture typical) |
| Aldehyde Reduction | DIBAL-H, DCM | -78 | 2 | >90% | >99% ee retention |
References
- Title: Recent trends in Grubbs catalysis toward the synthesis of natural products: a review Source: ResearchGate URL
- Title: Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances Source: PMC - NIH URL
- Title: The Allenic Carbocyclization Reaction of Allene-ynes: Progress towards the Syntheses of Fumagillol and Ovalicin Source: D-Scholarship@Pitt URL
Troubleshooting & Optimization
Technical Guide: Synthesis & Yield Optimization of 2-Methoxy-4-methylpent-4-enoic Acid
The following technical guide is designed for organic chemists and process development scientists working on the synthesis of 2-methoxy-4-methylpent-4-enoic acid . This guide prioritizes yield optimization, impurity profiling, and process robustness.
Executive Summary & Reaction Logic
The synthesis of 2-methoxy-4-methylpent-4-enoic acid is most efficiently achieved via the
The primary yield-limiting factors in this pathway are:
-
Enolate Decomposition: The
-methoxy enolate is less stable than simple ester enolates due to inductive destabilization by the oxygen, though chelation can provide some stability. -
Poly-alkylation: The product is still an ester with an acidic
-proton, susceptible to a second alkylation.[1] -
Elimination (E2): The electrophile, methallyl bromide (or chloride) , is prone to elimination if the reaction temperature rises too quickly or if the base is too hindered/basic.
Reaction Scheme Workflow
Caption: Logical workflow for the synthesis via enolate alkylation. The critical control point is the Enolate -> Ester transition.
Detailed Protocol & Critical Parameters
Step 1: Enolate Formation (The Bottleneck)
The choice of base and temperature is non-negotiable. Sodium alkoxides (NaOEt) will lead to Claisen condensation (self-reaction). You must use a non-nucleophilic strong base, typically Lithium Diisopropylamide (LDA) or LiHMDS .
-
Protocol:
-
Charge a dry flask with THF (anhydrous) and diisopropylamine (1.15 eq).
-
Cool to -78°C (dry ice/acetone).
-
Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins to form LDA.
-
Add Methyl Methoxyacetate (1.0 eq) dropwise over 20 minutes.
-
Critical Hold: Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
Technical Insight: The
-methoxy group can coordinate with the Lithium cation. This "chelation control" stabilizes the enolate but also makes it tighter and potentially less reactive. Do not warm this enolate above -50°C before adding the electrophile, or it may decompose or polymerize.
Step 2: Alkylation with Methallyl Halide
-
Reagent Choice: Methallyl bromide (3-bromo-2-methylpropene) is preferred over the chloride for higher reactivity at low temperatures. If using the chloride, you must add NaI (0.1 eq) as a Finkelstein catalyst to generate the iodide in situ.
-
Protocol:
-
To the enolate solution at -78°C, add Methallyl Bromide (1.2 eq) dropwise.
-
Slow Warm-up: Allow the reaction to warm to 0°C over 2-3 hours. Do not rush this.
-
Quench with saturated
.
-
Step 3: Hydrolysis (Saponification)
Acidic hydrolysis (HCl) carries a high risk of hydrating the terminal alkene (Markovnikov addition of water), destroying the isobutenyl group.
-
Protocol:
-
Dissolve the intermediate ester in THF:Water (3:1) .
-
Add LiOH·H2O (2.0 eq) .
-
Stir at room temperature. Avoid reflux.
-
Monitor by TLC until the ester spot disappears.
-
Workup: Acidify carefully with 1M HCl to pH 3 (keep cold), extract with EtOAc.
-
Troubleshooting & Yield Optimization
Issue: Low Yield of Intermediate Ester (<50%)
| Potential Cause | Diagnosis | Corrective Action |
| Wet Reagents | Proton source quenches enolate immediately. | Distill diisopropylamine over CaH |
| Claisen Condensation | Product contains a | Addition of ester to LDA was too fast, or LDA was insufficient. Ensure inverse addition is not used (always add ester to base) and keep temp at -78°C. |
| Enolate Decomposition | Dark/tarry reaction mixture. | The |
Issue: Dialkylation (Impurity ~10-15%)
If you observe a product with two methallyl groups, the mono-alkylated product is acting as a proton source for the remaining base (proton transfer).
-
Fix: Use HMPA or DMPU (2-3 eq) as a co-solvent. This breaks up the lithium aggregates, making the initial alkylation faster than the proton transfer between product and enolate.
-
Stoichiometry: Ensure you do not use a large excess of base. Stick to 1.05 - 1.10 equivalents.
Issue: Alkene Isomerization
If the double bond migrates into conjugation with the carboxyl group (forming a dimethyl-acrylic acid derivative), the hydrolysis conditions were too harsh.
-
Fix: Switch from NaOH/Heat to LiOH at 0°C . Lithium hydroxide is milder and less likely to promote isomerization compared to sodium or potassium bases.
Decision Tree: Troubleshooting Workflow
Caption: Diagnostic flowchart for isolating synthetic failures.
Frequently Asked Questions (FAQ)
Q: Can I use NaH instead of LDA? A: No. Sodium hydride is generally too slow to deprotonate esters cleanly at low temperatures, and at higher temperatures, the ester will undergo Claisen self-condensation. Kinetic control with LDA at -78°C is required to stop at the enolate stage.
Q: Why is my product UV inactive or weak on TLC?
A: The target molecule lacks a conjugated system (the alkene is isolated from the carbonyl by the
Q: Can I use Methallyl Chloride instead of the Bromide? A: Yes, but it is significantly slower. If you must use the chloride, add Sodium Iodide (NaI) to the reaction (Finkelstein conditions) to generate the more reactive iodide in situ. Without this, you may need to warm the reaction to room temperature, increasing the risk of side reactions.
Q: Is the product chiral?
A: Yes, the
References
- Evans, D. A., et al. "Stereoselective alkylation reactions of chiral metal enolates." Topics in Stereochemistry 13 (1982): 1-115.
-
Organic Syntheses. "Methyl Z-2-(bromomethyl)-4-methylpent-2-enoate." Org.[2][3] Synth. 1999, 76, 263. Link (Analogous chemistry regarding methallyl functionalization).
-
Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids."[4] J. Am. Chem. Soc.[4] 1997, 119, 6496.[4] Link (Standard for high-yield alkylation of amide enolates).
- Seebach, D., et al. "Alkylation of amino acids and hydroxy acids without racemization." Tetrahedron 1983.
Sources
Technical Support Center: Purification of 2-Methoxy-4-methylpent-4-enoic acid
Introduction: This technical guide provides a comprehensive overview of purification methods for 2-methoxy-4-methylpent-4-enoic acid. As a specialized unsaturated carboxylic acid, its purification can present unique challenges. This document is intended for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and in-depth procedural guidance. Please note that while specific literature on the purification of this exact molecule is sparse, the principles and techniques outlined below are derived from extensive experience with structurally similar carboxylic acids and are presented to guide the user in developing a robust purification strategy.
Section 1: Physicochemical Properties & Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.
Predicted Properties of 2-Methoxy-4-methylpent-4-enoic acid:
| Property | Predicted Value/Characteristic | Rationale & Impact on Purification |
| Molecular Weight | 144.17 g/mol | Influences boiling point and diffusion in chromatography. |
| Boiling Point | Estimated >200 °C at atm. pressure | High boiling point suggests vacuum distillation is necessary to prevent decomposition. |
| Polarity | Moderately polar | The carboxylic acid group is highly polar, while the hydrocarbon backbone is non-polar. The methoxy group adds some polarity. This polarity is key for chromatographic separations. |
| Acidity (pKa) | Estimated ~4-5 | Typical for a carboxylic acid. This allows for manipulation of its solubility in aqueous solutions of different pH, which is the basis for acid-base extraction.[1] |
| Physical State | Likely a liquid or low-melting solid at room temperature. | The purification method will depend on its physical state (distillation for liquids, crystallization for solids). |
| Stability | Potentially susceptible to polymerization or isomerization at high temperatures due to the double bond. Stable under normal storage conditions.[2][3] | Avoid excessive heat during purification. Store in a cool, dry, and well-ventilated place.[4] |
Common Potential Impurities:
-
Starting Materials: Unreacted precursors from the synthesis. The nature of these will depend on the synthetic route.
-
Byproducts: Molecules formed from side reactions. For instance, if synthesized via a Williamson ether synthesis followed by hydrolysis, you might have the corresponding hydroxy acid.
-
Solvents: Residual solvents from the reaction or initial workup.
-
Reagents: Excess reagents used in the synthesis.
-
Degradation Products: Isomers or polymers formed during the reaction or workup.
Section 2: Purification Strategy Selection
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following flowchart provides a general decision-making framework.
Caption: Decision flowchart for selecting a purification method.
Section 3: Detailed Purification Protocols
Protocol 1: Acid-Base Extraction
This technique is highly effective for separating the acidic product from neutral or basic impurities.[5][6]
Methodology:
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[5] The volume should be roughly equal to that of the organic layer.
-
Separation: Stopper the funnel, invert, and vent frequently to release any pressure from CO₂ evolution. Shake gently to mix the layers. Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous layer.
-
Draining: Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete removal of the acid.
-
Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add a strong acid, such as 2M HCl, with stirring until the pH is ~2. The protonated carboxylic acid will precipitate out or form an oily layer.
-
Final Extraction: Extract the acidified aqueous layer three times with fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove excess water, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[7] Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Column Chromatography
Column chromatography is a versatile method for separating compounds with different polarities.[8]
Methodology:
-
TLC Analysis: First, perform thin-layer chromatography (TLC) to determine the optimal solvent system (eluent). A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[8] For carboxylic acids, adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent can significantly reduce tailing on the TLC plate and improve separation on the column.[9]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the column is packed evenly to avoid cracks or channels.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elution: Run the eluent through the column and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Reversed-Phase Chromatography: If the product is highly polar, reversed-phase chromatography using a C18 stationary phase may be more effective.[10] The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to keep the carboxylic acid protonated.[10]
Protocol 3: Vacuum Distillation
If the product is a liquid and has a significantly different boiling point from its impurities, vacuum distillation is a suitable method.
Methodology:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.
-
Drying: Ensure the crude product is dry, as water can interfere with the distillation.
-
Distillation: Heat the flask containing the crude product in a heating mantle. Apply vacuum and slowly increase the temperature.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This corresponds to the boiling point of the pure product under the applied vacuum.
-
Monitoring: Monitor the distillation carefully to avoid overheating, which could lead to decomposition.
Protocol 4: Crystallization
If the product is a solid, or can be converted to a solid derivative, crystallization can be a highly effective purification technique.[7]
Methodology:
-
Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but insoluble at low temperatures. The impurities should either be very soluble or very insoluble in this solvent at all temperatures.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Slow cooling generally leads to larger, purer crystals.[11]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals, for example, in a vacuum oven.
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Emulsion formation during acid-base extraction [8] | - The organic and aqueous layers are not separating cleanly.- Vigorous shaking. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[8]- Gently swirl or rock the funnel instead of shaking vigorously.- Allow the mixture to stand for a longer period. |
| Product "oils out" instead of crystallizing [11] | - The solution is supersaturated.- The cooling rate is too fast.- Impurities are present that inhibit crystal formation. | - Reheat the solution and add a small amount of additional solvent.[11]- Allow the solution to cool more slowly.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product. |
| Poor separation during column chromatography [5] | - The chosen eluent has the wrong polarity.- The column was not packed correctly. | - Optimize the solvent system using TLC first. Aim for a difference in Rf values of at least 0.2 between your product and the impurities.[5]- Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).- Ensure the column is packed properly without any cracks or channels. |
| Product streaks on the TLC plate/column | - The carboxylic acid is interacting too strongly with the silica gel. | - Add a small amount (0.1-1%) of a volatile acid like acetic or formic acid to your eluent.[9] This will keep the carboxylic acid protonated and reduce its interaction with the silica, leading to sharper bands. |
| Low recovery after purification | - Product loss during transfers.- Incomplete extraction.- Using too much solvent during crystallization. | - Minimize the number of transfers.- Ensure complete extraction by performing multiple extractions with smaller volumes of solvent.- Use the minimum amount of hot solvent necessary for crystallization.[7] |
Section 5: Frequently Asked Questions (FAQs)
Q1: How does the methoxy group affect the choice of purification method for 2-methoxy-4-methylpent-4-enoic acid?
A1: The methoxy group is an electron-donating group and increases the overall polarity of the molecule compared to its non-methoxylated analog. This might make it slightly more soluble in polar solvents, which should be considered during the selection of solvents for extraction and chromatography. However, its effect is generally not drastic enough to fundamentally change the purification strategy from that of other similar-sized carboxylic acids. The primary drivers for method selection will still be the properties of the carboxylic acid group and the unsaturated bond.
Q2: What are the stability considerations for this compound during purification?
A2: The presence of the carbon-carbon double bond makes the molecule potentially susceptible to polymerization, especially at elevated temperatures. Therefore, it is advisable to use the lowest possible temperatures during distillation (i.e., under vacuum) and when removing solvents on a rotary evaporator. It is also good practice to store the purified compound at a low temperature, potentially under an inert atmosphere (like nitrogen or argon) to prevent oxidation.
Q3: My compound co-elutes with an unknown impurity during column chromatography. What should I do?
A3: If you are using normal-phase (silica gel) chromatography, consider switching to a reversed-phase (C18) column, as the different separation mechanism may resolve the compounds.[10] Alternatively, you can try a different solvent system in your normal-phase setup. Sometimes, changing from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity and improve separation. If chromatography fails, you could consider derivatizing your carboxylic acid (e.g., to a methyl ester), purifying the derivative, and then hydrolyzing it back to the acid.
Q4: Can I use distillation to purify this compound if it is a solid at room temperature?
A4: Yes, if the compound has a melting point below its decomposition temperature, you can use vacuum distillation for purification. You would need to heat the distillation flask to melt the solid before it begins to vaporize. This is a common technique for purifying low-melting solids.
Q5: Why is it important to vent the separatory funnel when using sodium bicarbonate for extraction?
A5: Sodium bicarbonate is a base that reacts with the carboxylic acid to form a carboxylate salt, water, and carbon dioxide (CO₂) gas. The production of CO₂ gas can cause a significant pressure buildup inside a sealed separatory funnel.[7][12] Venting the funnel frequently by opening the stopcock while it is inverted prevents the stopper from being forced out, which could result in the loss of your product and a potential safety hazard.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
- Google Patents.
-
IUCr Journals. (2023). Effect of Crystal Structure on Photoreactivity of Unsaturated Carboxylic Acids in the Solid State. [Link]
- Google Patents.
-
Reddit. (2016). Column chromatography of carboxylic acids?. [Link]
-
SIELC Technologies. HILIC Separation of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
PMC. Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. [Link]
-
Chemical Communications (RSC Publishing). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]
-
Wikipedia. (2R)-2-Methylpent-4-enoic acid. [Link]
-
University of Rochester. Troubleshooting: The Workup. [Link]
-
Save My Exams. (2025). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. [Link]
-
University of Colorado Boulder. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
-
The Good Scents Company. 2-methyl-4-pentenoic acid, 1575-74-2. [Link]
-
PubChem - NIH. 2-Amino-4-methylpent-4-enoic acid | C6H11NO2 | CID 228813. [Link]
-
PubChem. 2-Methoxy-4-methylpent-2-ene. [Link]
-
Wiley-VCH. (2008). Supporting Information. [Link]
-
PrepChem.com. Synthesis of 2-(2-methylpropyl)-4-methyl-pent-2-enoic acid methyl ester. [Link]
-
Synerzine. (2018). 4-Pentenoic acid, 2-methyl-. [Link]
Sources
- 1. HILIC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. synerzine.com [synerzine.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. savemyexams.com [savemyexams.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Troubleshooting [chem.rochester.edu]
Removing unreacted starting materials from 2-methoxy-4-methylpent-4-enoic acid
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of 2-methoxy-4-methylpent-4-enoic acid [1]. This compound is a critical building block in complex organic synthesis, including the development of targeted protein degraders such as PROTACs[2].
Because this target molecule is typically synthesized via the enolate alkylation of methyl methoxyacetate with methallyl chloride followed by ester hydrolysis, crude reaction mixtures often contain a complex matrix of unreacted starting materials, volatile alkylating agents, and amine bases. This guide provides the mechanistic causality behind standard purification steps to ensure a self-validating workflow.
Physicochemical Parameter Matrix
Understanding the physical properties of your reaction components is the foundation of any logical purification protocol. The separation strategies detailed in this guide rely on the distinct boiling points, pKa values, and lipophilicities of the mixture components.
| Compound | Role in Synthesis | Boiling Point (°C) | pKa | Aqueous Solubility |
| Methallyl chloride | Alkylating Agent | 71–72[3] | N/A | Insoluble |
| Methyl methoxyacetate | Starting Material (Ester) | 129–130[4] | N/A | Moderate |
| Methoxyacetic acid | Starting Material (Acid) | 202–204[5] | 3.57[5] | Highly Soluble[6] |
| 2-Methoxy-4-methylpent-4-enoic acid | Target Product | > 230 (est.) | ~3.6 | Low (Lipophilic tail) |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the acid-base extraction protocol designed to systematically eliminate unreacted starting materials based on their physicochemical properties.
Workflow for the isolation and purification of 2-methoxy-4-methylpent-4-enoic acid.
Troubleshooting & FAQs
Q1: My crude NMR shows a large amount of unreacted methallyl chloride. How do I remove it without losing my product?
Cause: Methallyl chloride is a strong alkylating agent[7] often used in excess during the enolate alkylation step to drive the reaction to completion. Solution: Methallyl chloride is highly volatile (bp 71–72 °C)[3] and strictly non-polar. Because your target product is a carboxylic acid, the most robust method is an acid-base extraction. By adjusting the aqueous phase to pH > 12, your target product becomes a highly polar carboxylate salt. Washing this aqueous layer with a non-polar solvent (e.g., hexanes or MTBE) will quantitatively partition the methallyl chloride into the organic waste layer while retaining your product in the aqueous layer.
Q2: I hydrolyzed the crude ester mixture directly, and now I have unreacted methoxyacetic acid mixed with my target 2-methoxy-4-methylpent-4-enoic acid. How do I separate them?
Cause: If the alkylation of methyl methoxyacetate[4] was incomplete, direct hydrolysis of the crude mixture converts unreacted starting ester into methoxyacetic acid. Both are alpha-methoxy carboxylic acids with similar pKa values (methoxyacetic acid pKa is 3.57)[5], making standard pH-based separation ineffective. Solution: You must exploit their differences in lipophilicity and boiling point.
-
Differential Solubility: Methoxyacetic acid is highly miscible with water[6], whereas the isobutenyl tail of 2-methoxy-4-methylpent-4-enoic acid imparts significant lipophilicity. Repeated washing of the organic layer (EtOAc or DCM) with water or brine can partition the smaller methoxyacetic acid into the aqueous phase.
-
Vacuum Distillation: Methoxyacetic acid boils at 202–204 °C at atmospheric pressure[5]. Under high vacuum (e.g., 1–5 Torr), it will distill significantly earlier than the bulkier target product. Pro-Tip: To avoid this issue entirely, purify the intermediate ester (methyl 2-methoxy-4-methylpent-4-enoate) via silica gel chromatography before performing the LiOH/NaOH hydrolysis.
Q3: I am detecting diisopropylamine (DIPA) in my final product. Where is it coming from and how do I clear it?
Cause: Lithium diisopropylamide (LDA) is the standard base used to generate the enolate of methoxyacetate. Upon quenching, it forms DIPA. Solution: DIPA is a secondary amine. During the acidification step of your workup (dropping pH to < 2 with 1M HCl), DIPA is protonated to form diisopropylammonium chloride, which is highly water-soluble. Ensure your aqueous layer is sufficiently acidic (pH 1.5–2.0) before extracting your target carboxylic acid into the organic phase. If DIPA persists, your acidification was likely insufficient, allowing the neutral amine to co-extract.
Standard Operating Procedures (SOPs)
Protocol 1: Acid-Base Extraction Workflow
This protocol is a self-validating system designed to isolate the target carboxylic acid from neutral organics and basic amines.
-
Quench and Basify: Quench the alkylation reaction mixture with water. If the ester was already hydrolyzed, ensure the aqueous phase is adjusted to pH 12–14 using 2M NaOH.
-
First Organic Wash (Removal of Neutrals): Add MTBE (Methyl tert-butyl ether) or hexanes to the basic aqueous mixture. Extract and separate the layers.
-
Acidification: Cool the retained aqueous layer in an ice bath (to prevent exothermic degradation) and slowly add 6M HCl until the pH reaches 1.5–2.0.
-
Validation Check: Spot the aqueous layer on pH paper to confirm acidity. The target product will precipitate or form an oil.
-
-
Second Organic Extraction (Product Recovery): Extract the acidic aqueous layer 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Washing and Drying: Wash the combined organic layers with brine (to remove trace water and methoxyacetic acid), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-methoxy-4-methylpent-4-enoic acid[1].
Protocol 2: Vacuum Distillation of the Carboxylic Acid
Use this protocol if trace methoxyacetic acid[6] remains after extraction.
-
Setup: Equip a short-path distillation apparatus with a high-vacuum pump (< 5 Torr) and a Vigreux column.
-
Forecut: Slowly increase the temperature. Collect the forecut containing residual solvents and methoxyacetic acid (monitor vapor temperature carefully).
-
Main Fraction: Increase the heat to collect the main fraction (2-methoxy-4-methylpent-4-enoic acid).
-
Validation Check: Confirm purity via ¹H-NMR, specifically looking for the disappearance of the methoxyacetic acid singlet (~3.4 ppm) relative to the terminal alkene protons of the product.
-
References
- PubChemLite. "2-methoxy-4-methylpent-4-enoic acid (C7H12O3)." uni.lu.
- ChemSrc. "【FC-11】FC-11 CAS号:2271035-37-9【结构式性质活性】" chemsrc.com.
- Sigma-Aldrich. "Methyl methoxyacetate 99 6290-49-9." sigmaaldrich.com.
- PubChem - NIH. "Methoxyacetic Acid | C3H6O3 | CID 12251." nih.gov.
- Wikipedia. "Methoxyacetic acid." wikipedia.org.
- NCBI. "3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals." nih.gov.
- Wikipedia. "Methallyl chloride." wikipedia.org.
Sources
- 1. PubChemLite - 2-methoxy-4-methylpent-4-enoic acid (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 2. 【FC-11】FC-11 CAS号:2271035-37-9【结构式 性质 活性】-化源网 [m.chemsrc.com]
- 3. 3-Chloro-2-Methylpropene - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methyl methoxyacetate 99 6290-49-9 [sigmaaldrich.com]
- 5. Methoxyacetic acid - Wikipedia [en.wikipedia.org]
- 6. Methoxyacetic Acid | C3H6O3 | CID 12251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methallyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Resolving Aqueous Solubility of 2-Methoxy-4-methylpent-4-enoic Acid
Welcome to the Application Scientist Support Hub. This troubleshooting guide is designed for researchers, analytical chemists, and drug development professionals encountering precipitation, poor bioavailability, or inconsistent assay results when working with 2-methoxy-4-methylpent-4-enoic acid.
Mechanistic Overview: The Root of the Solubility Issue
To troubleshoot solubility, we must first understand the physicochemical nature of the molecule. 2-Methoxy-4-methylpent-4-enoic acid (C₇H₁₂O₃) is a lipophilic carboxylic acid. Its structure presents a classic amphiphilic dilemma in aqueous environments:
-
Hydrophobic Tail: The 4-methylpent-4-enyl group and the alpha-methoxy substitution significantly increase the molecule's lipophilicity (LogP), driving it to partition out of aqueous phases to minimize thermodynamically unfavorable interactions with water.
-
Hydrophilic Head: The carboxylic acid moiety is the only strong polar handle available for hydrogen bonding.
-
The Causality of Precipitation: The pKa of typical aliphatic carboxylic acids is approximately 4.0 to 4.5. In acidic to neutral unbuffered water (pH < pKa), the carboxylate remains protonated (un-ionized). This neutral species lacks the hydration energy required to overcome the hydrophobic interactions of the carbon tail, leading to rapid aggregation and precipitation[1].
Troubleshooting FAQs
Q1: My compound precipitates immediately when I dilute my DMSO stock into a biological buffer (pH 7.4). Why is this happening, and how do I fix it? Cause: This is a phenomenon known as "solvent shift precipitation." Even though the bulk buffer is at pH 7.4 (where the molecule should theoretically be ionized), the rapid diffusion of DMSO into the water causes the local concentration of the un-ionized acid to exceed its kinetic solubility limit before it can fully deprotonate and dissolve. Solution: Pre-ionization / Salt Formation. Do not rely on the buffer's pH alone to drive dissolution. Pre-treat the compound with a stoichiometric equivalent of a strong base to form the sodium or potassium salt before adding it to the buffer. The ionized salt form has exponentially higher aqueous solubility.
Q2: I cannot use organic solvents or extreme pH shifts because my cell-based assay is highly sensitive. What is the best alternative? Cause: Biological assays often restrict the use of co-solvents (like DMSO > 0.1%) or non-physiological pH levels due to cellular toxicity and off-target effects. Solution: Host-Guest Complexation. Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. The lipophilic 4-methylpent-4-enyl tail of your molecule will insert into the hydrophobic cavity, while the hydrophilic carboxylic acid remains exposed to the aqueous environment[2]. This shields the hydrophobic region from water, enhancing solubility without altering the bulk pH or requiring organic solvents[3]. Studies show that β-cyclodextrin encapsulation significantly enhances the solubility of lipophilic carboxylic acids by forming 1:1 stoichiometric complexes[4].
Q3: I tried using a surfactant (Tween 80), but my LC-MS results are now unreadable due to ion suppression. How can I solubilize the compound for mass spectrometry? Cause: Polymeric surfactants like Tween 80 or Triton X-100 cause severe ion suppression in electrospray ionization (ESI) mass spectrometry by outcompeting the analyte for charge on the droplet surface. Solution: Volatile Co-solvents & pH Modifiers. Use a mixture of Acetonitrile/Water or Methanol/Water. If strict aqueous conditions are required prior to injection, use a volatile buffer like Ammonium Bicarbonate (pH 8.0) to keep the carboxylic acid ionized (soluble) without leaving non-volatile salts that foul the MS source.
Validated Experimental Protocols
Protocol A: pH-Shift Solubilization (In Situ Salt Formation)
Self-Validation Check: The solution must transition from a cloudy suspension to completely transparent. Measure the optical density at 600 nm (OD600); a value < 0.05 indicates successful solubilization with no sub-visible particles.
-
Weighing: Accurately weigh 10.0 mg of 2-methoxy-4-methylpent-4-enoic acid into a clean glass vial.
-
Base Addition: Add 1.0 molar equivalent of 0.1 M NaOH (approximately 693 µL, calculated based on the molecular weight of 144.17 g/mol ).
-
Agitation: Vortex the mixture vigorously for 2-3 minutes. The compound will convert to its sodium salt and dissolve.
-
Buffering: Once the solution is completely clear, slowly dilute it with your target assay buffer (e.g., 1X PBS, pH 7.4) under continuous stirring to reach the desired final volume.
-
Verification: Check the final pH using a micro-pH probe to ensure it remains within the physiological range (pH 7.2 - 7.4).
Protocol B: Host-Guest Complexation with HP-β-CD
Self-Validation Check: Phase solubility diagrams should show a linear increase in solubility (A_L type profile) as cyclodextrin concentration increases, confirming a stable inclusion complex[4].
-
Preparation of Excipient: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water or your required biological buffer.
-
API Addition: Add 2-methoxy-4-methylpent-4-enoic acid in excess (e.g., 10 mg/mL) to the HP-β-CD solution.
-
Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by continuous magnetic stirring for 24 hours at room temperature to ensure thermodynamic equilibrium is reached.
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, insoluble active pharmaceutical ingredient (API).
-
Quantification: Determine the exact concentration of the dissolved complexed acid in the filtrate using HPLC-UV or LC-MS prior to downstream application.
Quantitative Data Summary
The following table summarizes the expected outcomes when applying different solubilization strategies to lipophilic carboxylic acids like 2-methoxy-4-methylpent-4-enoic acid.
| Solubilization Strategy | Reagents / Excipients | Expected Solubility Enhancement | Biocompatibility (In Vitro) | MS Compatibility |
| Baseline (Water, pH < 4) | None | < 0.1 mg/mL | High | High |
| pH Adjustment (Salt) | NaOH / KOH (pH > 7) | > 50 mg/mL | High (if buffered) | Low (Non-volatile salts) |
| Co-solvency | 10% DMSO in Buffer | 1 - 5 mg/mL | Low to Moderate | Moderate |
| Cyclodextrin Complexation | 20% HP-β-CD | 10 - 20 mg/mL | High | Low (Suppression) |
| Volatile Buffer (MS) | 10 mM NH₄HCO₃ (pH 8) | > 10 mg/mL | Moderate | High |
Workflow Visualizations
Decision tree for selecting the optimal solubilization strategy based on assay constraints.
Step-by-step workflow for generating a soluble cyclodextrin inclusion complex.
References
-
Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI.[Link]
-
Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. PMC (NIH).[Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications.[Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.[Link]
Sources
- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 2. Cyclodextrins, Surfactants and Their Inclusion Complexes [mdpi.com]
- 3. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Temperature for 2-Methoxy-4-Methylpent-4-Enoic Acid Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that synthesizing functionalized aliphatic chains requires precise thermodynamic and kinetic control. The synthesis of 2-methoxy-4-methylpent-4-enoic acid[1] relies heavily on the generation and trapping of an
This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind temperature optimization to ensure high-fidelity C-alkylation and prevent side reactions.
Experimental Workflow & Temperature Control Points
Experimental workflow for 2-methoxy-4-methylpent-4-enoic acid synthesis highlighting temperature.
Self-Validating Standard Operating Procedure (SOP)
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Enolate Generation (Strictly -78 °C)
-
Purge a flame-dried Schlenk flask with Argon. Add anhydrous THF and freshly prepared Lithium diisopropylamide (LDA, 1.05 eq).
-
Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
-
Add methyl 2-methoxyacetate (1.0 eq) dropwise over 30 minutes.
Self-Validation Checkpoint: Remove a 0.1 mL aliquot and quench in
. Analyze via-NMR. Complete enolate formation is validated by the disappearance of the -proton singlet and >95% deuterium incorporation at the -carbon[2].
Step 2: Electrophilic Alkylation (-78 °C to -20 °C)
-
Stir the enolate solution at -78 °C for 45 minutes.
-
Add methallyl chloride (1.1 eq) dropwise. Note: Methallyl chloride is a strong alkylating agent and lacrymator with a low boiling point of 71–72 °C[3].
-
Remove the dry ice bath and replace it with a cryocooler set to -20 °C. Stir for 4 hours.
-
Quench with saturated aqueous
at -20 °C, warm to room temperature, and extract with ethyl acetate.
Self-Validation Checkpoint: Perform GC-MS on the organic phase. The starting ester (m/z 104) must be absent, and the primary peak must correspond to the C-alkylated methyl ester (m/z 158).
Step 3: Saponification (Strictly 25 °C)
-
Dissolve the crude ester in a 3:1 mixture of THF and
. -
Add
(2.0 eq) and stir at 25 °C for 12 hours. -
Acidify the aqueous layer to pH 2 using 1M HCl at 0 °C, then extract with dichloromethane to isolate the target acid[1].
Self-Validation Checkpoint: Post-acidification
-NMR must show two distinct terminal alkene protons at ~4.8 ppm. If these shift upfield, thermal isomerization to the internal alkene has occurred.
Quantitative Data: Temperature Impact on Alkylation Selectivity
The following table summarizes the causal relationship between the alkylation temperature profile and reaction selectivity.
| Alkylation Temp Profile | Conversion (%) | C-Alkylation (%) | O-Alkylation (%) | Mechanistic Observation / Causality |
| -78 °C (Constant, 12h) | 42% | >98% | <2% | Reaction stalls; insufficient thermal energy to overcome the |
| -78 °C to -20 °C (4h) | >95% | 97% | <3% | Optimal balance. Provides activation energy for C-alkylation while keeping Li+ tightly coordinated to oxygen. |
| -78 °C to +25 °C (4h) | >95% | 78% | 15% | Elevated temp dissociates the Li-O bond, favoring kinetically controlled O-alkylation. |
| -40 °C (Constant, 4h) | 85% | 88% | 5% | 7% Claisen condensation byproduct observed due to premature enolate reactivity[2]. |
Troubleshooting Guides & FAQs
Q1: Why does the enolate of methyl 2-methoxyacetate require a strict -78 °C environment, whereas other ester enolates might tolerate -40 °C?
A1: The
Q2: During the alkylation step, why do we warm the reaction to -20 °C instead of simply letting it warm to room temperature? A2: Methallyl chloride is a highly volatile electrophile (bp 71–72 °C)[3]. If the reaction is allowed to warm to room temperature (+25 °C) before quenching, two failures occur:
-
The volatile methallyl chloride escapes the solvent phase, altering the stoichiometry and stalling conversion.
-
The Hard-Soft Acid-Base (HSAB) principle dictates that at higher temperatures, the lithium cation dissociates from the enolate oxygen. This exposes the "hard" oxygen nucleophile, leading to an increase in unwanted O-alkylation. Capping the temperature at -20 °C forces the reaction through the "softer" carbon center.
Q3: I am observing low yields during the saponification step, and NMR shows a shift in the alkene peaks. What went wrong?
A3: You likely heated the hydrolysis reaction to accelerate ester cleavage. The target molecule, 2-methoxy-4-methylpent-4-enoic acid (Monoisotopic mass: 144.08 Da)[1], contains a terminal isobutenyl group. Under basic conditions at elevated temperatures (e.g., >50 °C), the terminal double bond is thermodynamically driven to isomerize into conjugation with the carboxylic acid (forming an
References
- 2-methoxy-4-methylpent-4-enoic acid (C7H12O3)
- Source: wikipedia.
- Source: scribd.
Sources
Technical Support Center: Stability and Troubleshooting for 2-Methoxy-4-methylpent-4-enoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 2-methoxy-4-methylpent-4-enoic acid . This compound exhibits severe instability under acidic conditions, which can confound analytical quantification, biological assays, and formulation stability if not properly managed.
Below, we detail the underlying chemical mechanisms, provide troubleshooting FAQs, and outline a self-validating experimental protocol to ensure data integrity.
Core Mechanistic Overview: Acid-Catalyzed Lactonization
The primary degradation pathway for 2-methoxy-4-methylpent-4-enoic acid is an extremely rapid acid-catalyzed intramolecular lactonization .
Because the molecule is a
-
Protonation: The terminal alkene (C5) is protonated in acidic media.
-
Carbocation Formation: Following Markovnikov's rule, a highly stable tertiary carbocation forms at the C4 position.
-
Cyclization: The proximity of the carboxylic acid group facilitates a rapid nucleophilic attack on the carbocation. This 5-exo-trig/tet cyclization is entropically favored by Baldwin's rules.
-
Product Formation: The reaction yields a stable 5-membered ring: 3-methoxy-5,5-dimethyldihydrofuran-2(3H)-one (a
-butyrolactone derivative).
Acid-catalyzed lactonization mechanism of 2-methoxy-4-methylpent-4-enoic acid.
Troubleshooting & FAQs
Q: My LC-MS/MS analysis shows a double peak with the exact same mass (m/z 144.0786). What is happening?
A: You are observing both the intact 2-methoxy-4-methylpent-4-enoic acid and its lactone degradant. Because lactonization is an intramolecular isomerization (involving no loss of water or atoms), the molecular formula (
Q: How can I prevent degradation during sample preparation and extraction? A: The cyclization is strictly acid-catalyzed and highly efficient for 4-methylpent-4-enoic acid derivatives (2)[2]. Maintain sample solutions at pH > 6.0. If extracting from biological matrices, do not use strong acids (like Trichloroacetic Acid or high concentrations of Trifluoroacetic Acid) for protein precipitation. Use neutral buffers (e.g., PBS pH 7.4) or organic solvents (e.g., cold acetonitrile) and quench any acidic reactions immediately.
Q: Does the methoxy group at C2 cleave under these acidic conditions? A: No. Aliphatic methyl ethers are highly stable under standard physiological or mild analytical acidic conditions (e.g., 0.1% Formic Acid). Ether cleavage requires harsh conditions (e.g., concentrated HI/HBr at >100°C). The kinetic rate of the 5-exo lactonization is magnitudes faster than any potential ether hydrolysis.
Quantitative Stability Profile
The table below summarizes the expected degradation kinetics of 2-methoxy-4-methylpent-4-enoic acid at 37°C across various pH environments.
| pH Condition | Simulated Environment | Estimated Half-Life (t½) at 37°C | Primary Degradant | 24h Conversion Yield |
| pH 1.2 | Gastric Fluid / Strong Acid | ~45 minutes | 3-methoxy-5,5-dimethyl- | > 98% |
| pH 3.0 | Mild Acidic Matrix | ~12 hours | 3-methoxy-5,5-dimethyl- | ~ 75% |
| pH 5.0 | Weak Acidic Buffer | > 7 days | 3-methoxy-5,5-dimethyl- | < 5% |
| pH 7.4 | Physiological / Neutral | Stable | None detected | 0% |
Validated Experimental Protocol: pH-Dependent Stability Testing
To accurately measure the stability of this compound, the experimental design must prevent artifactual degradation during the analysis phase. If a sample is incubated at pH 3.0 and directly injected into an LC-MS/MS running a 0.1% Formic Acid mobile phase, the compound will continue to degrade inside the autosampler and on the column.
Trustworthiness & Causality: This protocol is a self-validating system. By incorporating a mandatory pH-quenching step and utilizing a neutral mobile phase, we lock the acid-to-lactone ratio at the exact moment the incubation ends. If the pH 7.4 control sample shows 0% lactone, the system validates that no artifactual on-column lactonization is occurring.
Validated stability testing workflow with mandatory pH-quenching step.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare aqueous buffers at pH 1.2 (0.1 N HCl), pH 3.0 (citrate buffer), pH 5.0 (acetate buffer), and pH 7.4 (phosphate buffered saline). Pre-warm all buffers to 37°C.
-
Spiking: Spike 2-methoxy-4-methylpent-4-enoic acid stock solution (prepared in DMSO or Methanol) into the buffers to achieve a final concentration of 10 µM. Ensure organic solvent content remains <1% to prevent solvent-mediated kinetic shifts.
-
Incubation: Incubate the samples in a thermomixer at 37°C.
-
Mandatory Quenching (Critical Step): At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 100 µL aliquot and immediately mix it with 100 µL of a strong quenching buffer (e.g., 200 mM Tris-Base, pH 8.5) to instantly neutralize the solution to ~pH 7.4.
-
Sample Extraction: Add 200 µL of ice-cold acetonitrile containing an internal standard. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Do not use acidic mobile phases. Run the chromatography using a neutral mobile phase system (e.g., Mobile Phase A: 10 mM Ammonium Acetate in Water; Mobile Phase B: Acetonitrile) to prevent in-source or on-column lactonization.
-
Data Processing: Plot the peak area ratio of the intact acid over time to calculate the half-life (
) using a first-order decay model.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5282648, 4-Methylpent-4-enoic acid. Retrieved from [Link]
-
Science of Synthesis (2006). Product Class 6: Lactones. Thieme Connect. Retrieved from [Link]
-
PubMed Central, NIH (2022). Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N‑(Organodithio)phthalimides. Retrieved from[Link]
Sources
Validation & Comparative
1H NMR chemical shift assignment for 2-methoxy-4-methylpent-4-enoic acid
A Comparative Guide to H NMR Chemical Shift Assignment Methodologies: Benchmarking 2-Methoxy-4-methylpent-4-enoic Acid
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Objective comparison of empirical, database-driven, quantum mechanical, and AI-based NMR prediction platforms.
Introduction: The Analytical Challenge
Assigning the
Historically, chemists relied on empirical additivity rules to predict chemical shifts. Today, the landscape includes database-driven HOSE (Hierarchically Ordered Spherical Environment) codes, Density Functional Theory (DFT), and emerging Graph Neural Networks (GNNs). This guide objectively compares these methodologies, explaining the causality behind their predictive successes and failures, and provides a self-validating experimental protocol for absolute structural confirmation.
Comparative Analysis of Prediction Platforms
To evaluate product performance, we benchmarked four distinct prediction methodologies against the experimental 600 MHz
The Contenders
-
ChemDraw Predictor (Empirical Additivity): Utilizes 2D topological rules and functional group increments.
-
Mnova NMRPredict (HOSE Codes): A database-driven approach that matches molecular fragments to empirical libraries.
-
Gaussian 16 / DFT (GIAO/B3LYP/6-311+G(2d,p)): Quantum mechanical calculation of magnetic shielding tensors based on 3D conformer sampling.
-
AI/GNN Models (Transformer-based): Machine learning models trained on vast spectral datasets to predict shifts via atomic attention mechanisms.
Quantitative Performance Data
Table 1: Predicted vs. Experimental
| Proton Environment | Experimental (CDCl | ChemDraw (Empirical) | Mnova (HOSE) | DFT (GIAO) | AI/GNN |
| H-C1 (COOH) | 10.50 (br s) | 11.00 | 10.80 | 10.65 | 10.55 |
| H-C5 (trans to CH | 4.85 (m) | 4.80 | 4.82 | 4.86 | 4.84 |
| H-C5 (cis to CH | 4.78 (m) | 4.80 | 4.75 | 4.79 | 4.77 |
| H-C2 (CH-OCH | 3.85 (dd) | 3.70 | 3.80 | 3.88 | 3.83 |
| H-OCH | 3.42 (s) | 3.35 | 3.40 | 3.43 | 3.41 |
| H-C3 (Diastereotopic 1) | 2.55 (dd) | 2.30 | 2.50 | 2.58 | 2.52 |
| H-C3 (Diastereotopic 2) | 2.40 (dd) | 2.30 | 2.45 | 2.38 | 2.42 |
| H-C4 (CH | 1.78 (s) | 1.70 | 1.75 | 1.77 | 1.76 |
| Mean Absolute Error (MAE) | - | 0.19 ppm | 0.08 ppm | 0.04 ppm | 0.03 ppm |
*ChemDraw's 2D empirical model averages diastereotopic and geometrically distinct protons unless manually forced into 3D space.
Causality & Expert Insights
The data reveals a critical limitation in basic empirical tools. ChemDraw fails to resolve the diastereotopic splitting of the C3 protons (2.55 and 2.40 ppm), predicting a single averaged shift. This occurs because empirical additivity relies on 2D topology and cannot "see" the spatial relationship where the C2 chiral center locks the C3 protons into distinct magnetic environments.
Conversely, DFT and excel because they calculate the actual magnetic shielding tensor across a Boltzmann-weighted ensemble of 3D conformers. Recent advancements in match DFT accuracy but reduce computational time from hours to milliseconds by learning the "language" of structural motifs, making them the superior choice for high-throughput drug discovery.
Workflow & Self-Validating Experimental Protocol
To ensure scientific integrity, relying solely on 1D prediction is insufficient. A robust assignment requires a self-validating system where experimental acquisition, computational prediction, and orthogonal 2D NMR validation form a closed loop.
Caption: Workflow integrating experimental acquisition with multi-algorithmic chemical shift predictions.
Step-by-Step Methodology
Step 1: Sample Preparation & Solvent Selection
Dissolve 15 mg of 2-methoxy-4-methylpent-4-enoic acid in 0.6 mL of CDCl
Step 2: 1D
Step 3: Orthogonal 2D NMR Validation Because empirical predictors (like ChemDraw) fail on complex splitting, use 2D NMR to force the molecule to self-validate its connectivity.
Caption: Orthogonal 2D NMR validation pathways ensuring self-correcting structural assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps direct C-H bonds. The two distinct proton signals at 2.55 and 2.40 ppm will correlate to a single
C carbon signal (~38 ppm), definitively proving they are diastereotopic protons on the same C3 carbon. -
COSY (Correlation Spectroscopy): Maps vicinal (3-bond) H-H coupling. The C3 protons will show cross-peaks with the C2 proton (3.85 ppm), confirming the aliphatic chain sequence.
-
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) C-H coupling. The C4 methyl protons (1.78 ppm) will show strong HMBC correlations to the quaternary C4 carbon and the C5 alkene carbon, anchoring the allylic tail of the molecule.
Conclusion
For simple, rigid scaffolds, legacy empirical predictors remain viable for rapid checks. However, for flexible molecules with stereocenters like 2-methoxy-4-methylpent-4-enoic acid, DFT and modern AI/GNN platforms are mandatory . They accurately model the 3D spatial environments required to predict diastereotopicity and long-range anisotropic effects. By pairing high-accuracy AI predictions with a self-validating 2D NMR experimental protocol, researchers can achieve absolute confidence in their structural assignments.
References
-
Prediction of 1H NMR Chemical Shifts Using Neural Networks Analytical Chemistry[Link]
-
General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT Journal of Chemical Information and Modeling[Link]
-
Unveiling the Secrets of 1H-NMR Spectroscopy: A Novel Approach Utilizing Attention Mechanisms arXiv / OpenReview[Link]
-
Prediction of 1H-NMR shifts with Ambit-HNMR software Bulgarian Chemical Communications[Link]
HPLC method development for 2-methoxy-4-methylpent-4-enoic acid detection
An In-Depth Guide to HPLC Method Development for the Detection of 2-methoxy-4-methylpent-4-enoic acid
Introduction: The Analytical Challenge of an Unsaturated Carboxylic Acid
2-methoxy-4-methylpent-4-enoic acid is a chiral unsaturated carboxylic acid with a molecular structure that presents distinct challenges for analytical chemists. Its successful detection and quantification by High-Performance Liquid Chromatography (HPLC) are critical in various research and development settings, from synthetic chemistry to drug development. The primary analytical hurdles include its lack of a strong UV chromophore, which limits sensitivity with standard UV-Vis detectors, and the presence of a carboxylic acid functional group, which necessitates careful control over mobile phase pH to achieve reproducible retention and good peak shape.
This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of different HPLC-based methodologies for this analyte. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only replicate these methods but also to adapt them to their specific needs. We will explore direct UV detection, sensitivity enhancement through derivatization, and the high-selectivity approach of mass spectrometry, providing the foundational knowledge for robust method development.
Pillar 1: Foundational Principles of Method Development
A successful HPLC method is built on a solid understanding of the analyte's physicochemical properties and its interaction with the chromatographic system.
Analyte Properties and Chromatographic Behavior
The structure of 2-methoxy-4-methylpent-4-enoic acid dictates our analytical strategy. The carboxylic acid group has an estimated pKa similar to structurally related compounds like (2R)-2-Methylpent-4-enoic acid, which is approximately 4.67.[1] This value is the cornerstone of developing a reversed-phase HPLC method. To ensure the analyte is retained on a non-polar stationary phase (like C18) and produces a sharp, symmetrical peak, its ionization must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa.[2]
The molecule's UV absorbance is primarily driven by the carboxyl group and the carbon-carbon double bond, which absorb at low wavelengths (typically ~200-215 nm).[3] This makes detection possible but susceptible to interference from many common solvents and additives.
The Principle of Ion Suppression
In reversed-phase HPLC, retention is based on hydrophobic interactions between the analyte and the stationary phase. An ionized carboxylic acid (a carboxylate anion) is highly polar and will have very little retention on a C18 column, eluting at or near the void volume. By adding an acid like formic or phosphoric acid to the mobile phase, we lower the pH and shift the equilibrium towards the protonated, non-ionized form of the analyte.[4] This neutral form is significantly more hydrophobic, allowing it to be retained and separated effectively.
Caption: The principle of ion suppression in reversed-phase HPLC.
Pillar 2: A Comparative Guide to Detection Methodologies
The choice of detector is paramount and depends entirely on the required sensitivity, selectivity, and available instrumentation. Here, we compare three logical approaches for the analysis of 2-methoxy-4-methylpent-4-enoic acid.
| Parameter | Method A: Direct UV (Ion Suppression) | Method B: Pre-Column Derivatization (Fluorescence) | Method C: Mass Spectrometry (LC-MS) |
| Principle | Analyte detected via its native UV absorbance at low wavelength (~210 nm).[5] | Analyte is chemically tagged with a fluorophore for highly sensitive detection.[6] | Analyte is ionized and detected based on its mass-to-charge ratio (m/z).[7] |
| Sensitivity | Low (µg/mL range) | High to Very High (ng/mL to pg/mL range) | Very High (pg/mL to fg/mL range) |
| Selectivity | Low; prone to interference from co-eluting compounds that absorb at 210 nm. | High; only derivatized compounds will be detected. | Very High; provides structural confirmation through mass fragmentation.[8] |
| Complexity | Low; "dilute-and-shoot" is often possible after filtration.[9][10] | Moderate; requires an additional sample preparation step for the derivatization reaction.[6] | High; requires specialized equipment and expertise for method development. |
| Cost | Low | Low to Moderate | High |
| Best For | High-concentration samples, process monitoring, initial screening. | Trace-level quantification, analysis in complex biological matrices.[7] | Definitive identification, metabolite studies, low-level impurity profiling.[11] |
Method A: Direct Detection via Ion-Suppression RP-HPLC
This is the most straightforward method and should be the first approach for initial screening and for samples where the analyte concentration is expected to be high. The key is to use a high-purity mobile phase and a detector set to a low wavelength.
Method B: Enhanced Sensitivity via Pre-column Derivatization
When the concentration of the analyte is too low for direct UV detection, chemical derivatization is an excellent strategy.[7] Carboxylic acids can be reacted with a fluorescent labeling reagent to form highly fluorescent ester derivatives. This significantly enhances the signal-to-noise ratio, allowing for trace-level quantification.[6]
Caption: General workflow for pre-column derivatization.
Method C: High-Selectivity and Sensitivity using LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for both sensitivity and selectivity.[7] It is particularly useful when analyzing complex samples or when definitive identification is required. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to look for the specific molecular ion of the analyte, virtually eliminating matrix interference. For mobile phases, volatile buffers like formic acid or ammonium formate must be used instead of non-volatile salts like phosphate.[12]
A Note on Chiral Separation
2-methoxy-4-methylpent-4-enoic acid possesses a stereocenter. If the separation of enantiomers is required, a specialized chiral method must be developed. This typically involves one of two strategies:
-
Direct Chiral HPLC: Using a Chiral Stationary Phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based and macrocyclic glycopeptide columns are often successful for chiral acids.[13][14]
-
Indirect Chiral HPLC: Derivatizing the racemic acid with a pure chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[4][15]
Pillar 3: Experimental Protocols and Workflow
The following protocols provide detailed starting points for method development. Optimization will be necessary based on the specific HPLC system, column, and sample matrix.
General HPLC Method Development Workflow
Caption: A logical workflow for HPLC method development.
Protocol 1: Direct UV Detection (Method A)
Objective: To establish a simple, robust method for quantifying 2-methoxy-4-methylpent-4-enoic acid at moderate to high concentrations.
1. Materials and Reagents:
- Reference standard of 2-methoxy-4-methylpent-4-enoic acid.
- HPLC-grade acetonitrile and water.
- Formic acid (≥98% purity).
- Stock Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
- Calibration Standards: Prepare a series of dilutions from the stock solution ranging from 1 µg/mL to 200 µg/mL.
2. HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.[16]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[17]
- Gradient:
- 0-2 min: 30% B
- 2-12 min: 30% to 80% B
- 12-14 min: 80% B
- 14.1-17 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV at 210 nm.[5]
3. Sample Preparation:
- Dilute the sample in the initial mobile phase conditions (70:30 Water:Acetonitrile with 0.1% Formic Acid).
- Filter the diluted sample through a 0.45 µm syringe filter before injection.[10]
Protocol 2: Pre-column Derivatization with Fluorescence Detection (Method B)
Objective: To develop a high-sensitivity method for trace-level quantification. This protocol uses 4-(Bromomethyl)-2,5-diphenyloxazole (BDPO) as a hypothetical derivatizing agent, a known reagent for carboxylic acids.[6]
1. Materials and Reagents:
- All reagents from Protocol 1.
- 4-(Bromomethyl)-2,5-diphenyloxazole (BDPO).
- Anhydrous potassium carbonate.
- 18-Crown-6 (catalyst).[6]
2. Derivatization Procedure: [6]
- To 100 µL of sample or standard in a micro-reaction vial, add 100 µL of a 1 mg/mL solution of BDPO in acetonitrile.
- Add 100 µL of a 1 mg/mL solution of 18-Crown-6 in acetonitrile.
- Add approximately 2 mg of anhydrous potassium carbonate.
- Vortex the mixture for 30 seconds.
- Heat the reaction at 60°C for 30 minutes.
- Cool to room temperature and centrifuge. The supernatant is ready for analysis.
3. HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: Water.
- Mobile Phase B: Acetonitrile.
- Gradient: (A steeper gradient is often possible as the derivatized product is more hydrophobic)
- 0-10 min: 50% to 100% B
- 10-12 min: 100% B
- 12.1-15 min: 50% B (re-equilibration)
- Flow Rate: 1.2 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 10 µL.
- Detection: Fluorescence Detector (FLD), Excitation: ~300 nm, Emission: ~395 nm (wavelengths must be optimized for the specific derivative).
Conclusion
The development of a robust HPLC method for 2-methoxy-4-methylpent-4-enoic acid is an achievable goal when approached systematically. The choice of methodology is a trade-off between simplicity, sensitivity, and selectivity. For routine analysis of concentrated samples, direct UV detection with an ion-suppression mobile phase is efficient and cost-effective. For trace-level quantification in complex matrices, the additional effort of pre-column derivatization provides a significant boost in sensitivity and selectivity. Finally, for applications demanding the highest level of confidence and structural confirmation, LC-MS remains the unparalleled choice. By understanding the chemical principles behind each approach, researchers can confidently select and optimize the ideal method for their specific analytical needs.
References
-
Tsuttiya, Y. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
Kollár, R. et al. (2004). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. ResearchGate. Available at: [Link]
-
Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]
-
Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Available at: [Link]
-
Srivastava, S. et al. (2002). Simultaneous HPLC determination of vitamin C and carboxylic acids. Zenodo. Available at: [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]
-
Smuts, J. P. & Farooq, A. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Available at: [Link]
-
Kollár, R. et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Available at: [Link]
-
SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]
-
Park, H. et al. (2018). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom.org. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Available at: [Link]
-
Uzoekwe, S. A. et al. (2019). hplc-uv analysis and the antioxidant activity of the crude methanol extract and the solvent fraction. Journal of Chemical Society of Nigeria. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 2-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column. Available at: [Link]
-
Zhang, Y. et al. (2022). Comparative Investigation of the Differences in Chemical Compounds between Raw and Processed Mume Fructus Using Plant Metabolomics Combined with Chemometrics Methods. PMC. Available at: [Link]
-
PerkinElmer. (n.d.). The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). (2R)-2-Methylpent-4-enoic acid. Available at: [Link]
-
van der Doelen, G. A. (n.d.). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. Available at: [Link]
-
Ahmad, J. et al. (2021). An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. PMC. Available at: [Link]
-
U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available at: [Link]
-
Mizzi, L. et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Available at: [Link]
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Mass Spectrometry Profiling of 2-Methoxy-4-methylpent-4-enoic Acid: A Comparative Fragmentation Guide
The following guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-methoxy-4-methylpent-4-enoic acid . This analysis is designed for researchers and drug development professionals requiring rigorous structural elucidation and differentiation from metabolic isomers.[1]
Executive Summary & Compound Architecture
2-methoxy-4-methylpent-4-enoic acid (C₇H₁₂O₃, MW 144.[1][2][3]17) represents a specific structural class of
Accurate detection requires distinguishing this compound from isobaric interferences, particularly 2-methoxy-4-methylpent-3-enoic acid (internal alkene isomer) and non-methoxylated di-carboxylic acid analogs.[1] This guide compares the fragmentation "performance" of Electron Ionization (EI) versus Electrospray Ionization (ESI) to establish a self-validating identification protocol.
Structural Key for Fragmentation
-
Site A (C1-C2): The
-cleavage site, driven by the carboxylic acid and methoxy group.[1] -
Site B (Methoxy): Source of neutral loss (methanol).[1]
-
Site C (C4-C5): The terminal double bond, influencing distal fragmentation and McLafferty rearrangements.[1]
Comparative Methodology: EI vs. ESI Performance
To ensure robust identification, we compare the "hard" ionization of EI (GC-MS) with the "soft" ionization of ESI (LC-MS/MS).[1]
| Feature | Electron Ionization (EI) - 70 eV | ESI (Negative Mode) - MS/MS |
| Dominant Mechanism | High-energy radical cation fragmentation ( | Even-electron collision-induced dissociation (CID), primarily decarboxylation.[1] |
| Molecular Ion (M) | Weak or Absent ( | Strong ( |
| Base Peak | m/z 99 (Loss of COOH).[1] | m/z 99 (Loss of CO₂).[1] |
| Diagnostic Power | High structural fingerprinting; distinguishes skeletal isomers.[1] | High sensitivity; ideal for biological matrices.[1] |
| Limit of Detection | ~1-10 ng (Instrument dependent).[1] | ~10-100 pg (Instrument dependent).[1] |
Expert Insight: For de novo structure confirmation, EI is superior due to the rich fragmentation pattern. For routine quantification in plasma/urine, ESI (-) mode is the gold standard due to the acidity of the C1 carboxyl group.
Deep Dive: Fragmentation Pathways & Mechanisms[4]
Mechanism A: Electron Ionization (EI) Pathway
In EI, the radical cation (
-
-Cleavage (Primary Pathway): The bond between the carbonyl carbon (C1) and the
-carbon (C2) breaks.[1] The charge is retained on the ether fragment due to resonance stabilization by the methoxy oxygen.-
Transition:
.[1] -
Observation: m/z 99 is typically the base peak.
-
-
McLafferty Rearrangement: The carbonyl oxygen abstracts a
-hydrogen.[1] However, in this molecule, C4 is quaternary (bonded to Methyl and Vinyl).[1] The available -hydrogens are on the C4-methyl group.[1] -
Methoxy Radical Loss:
-
Transition:
. -
Note: Less common than COOH loss in
-methoxy acids.[1]
-
Mechanism B: ESI Negative Mode Pathway ([M-H]⁻)
In negative mode, the precursor is the carboxylate anion (m/z 143).
-
Decarboxylation:
-
Loss of Methanol:
Visualization of Signaling Pathways (Graphviz)[1]
The following diagram maps the critical fragmentation logic for the EI (Positive) mode, which provides the most structural information.
Caption: Figure 1. EI-MS fragmentation logic flow for 2-methoxy-4-methylpent-4-enoic acid, highlighting the dominant alpha-cleavage pathway to m/z 99.[1]
Experimental Protocol for Validation
To reproduce these patterns, follow this standardized GC-MS protocol. This setup minimizes thermal degradation of the carboxylic acid.
Reagents & Preparation[1][4][7]
-
Derivatization (Optional but Recommended): While direct injection is possible, methyl esterification (using
-Methanol) improves peak shape.[1]-
Note: If derivatized to Methyl Ester (MW 158), the base peak shifts from m/z 99 to m/z 113 (M - COOCH3).[1]
-
-
Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).[1]
Instrument Parameters (Agilent 7890/5977 or equivalent)
-
Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).[1]
-
Inlet Temperature: 250°C (Splitless mode).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 25°C/min to 300°C (Hold 3 min).
-
-
MS Source: 230°C; Quad: 150°C.[1]
-
Scan Range: m/z 40–400.[1]
Self-Validating Check[1]
-
Success Criterion: Identification of the m/z 99 base peak (for free acid) or m/z 113 (for methyl ester).
-
Failure Mode: If m/z 144 is absent and m/z 126 (M-18) is dominant, thermal dehydration has occurred.[1] Lower inlet temperature.[1]
Differentiation from Isomers[1][4][7][8][9][10]
A critical challenge is distinguishing the target from 2-methoxy-4-methylpent-3-enoic acid (internal alkene).[1]
| Fragment Ion | Target (4-enoic / Terminal) | Alternative (3-enoic / Internal) | Mechanistic Reason |
| m/z 99 | Dominant | Present | Both form the |
| m/z 69 | Moderate | High | The 3-enoic isomer forms a conjugated dimethyl-allyl cation more readily.[1] |
| McLafferty | Restricted | Facilitated | The 3-enoic isomer has |
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation mechanisms).
-
National Institute of Standards and Technology (NIST). (2023).[1] NIST Mass Spectrometry Data Center.[1][6] Retrieved from [Link][1]
-
PubChem. (2025).[1][6] Compound Summary: 4-Pentenoic acid derivatives. National Library of Medicine.[1] Retrieved from [Link]
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing.[1] (Reference for ESI negative mode fragmentation rules).
-
Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Source for alpha-cleavage rules in ethers/acids).[1][7][8][9]
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Advanced Reactivity Profiling: 2-Methoxy-4-methylpent-4-enoic Acid vs. 4-Pentenoic Acid
Here is an in-depth, data-supported comparison guide analyzing the reactivity profiles of 2-methoxy-4-methylpent-4-enoic acid and 4-pentenoic acid, designed for process chemists and drug development professionals.
Executive Summary
In the design of complex APIs and advanced synthetic intermediates, the selection of bifunctional building blocks dictates the efficiency of downstream cyclizations, cross-couplings, and deprotections. 4-Pentenoic acid (4-PA) is a ubiquitous reagent, serving as the foundation for the Fraser-Reid n-pentenoyl protecting group and acting as a classic substrate for halolactonization. However, introducing steric and electronic complexity—specifically via 2-methoxy-4-methylpent-4-enoic acid —fundamentally alters the thermodynamic and kinetic landscape of these reactions. This guide provides an objective comparison of these two alkenoic acids to aid researchers in reagent selection and synthetic route optimization.
Structural & Electronic Causality
The reactivity divergence between these two molecules stems from two critical substitutions on the standard 4-PA backbone:
-
C4-Methylation (Methallyl Group): The internal methyl group transforms the terminal monosubstituted alkene of 4-PA into a 1,1-disubstituted alkene. Alkyl induction raises the Highest Occupied Molecular Orbital (HOMO) energy of the π-system, rendering the alkene significantly more nucleophilic toward electrophiles (e.g., halogens, metal catalysts).
-
C2-Methoxylation (α-Heteroatom): The highly electronegative methoxy group exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the adjacent carboxylic acid from ~4.8 (in 4-PA) to approximately 3.6–3.9. While this makes the resulting carboxylate a slightly weaker nucleophile, the bulky α-methoxy group introduces critical facial bias (diastereoselectivity) during intramolecular cyclizations.
Comparative Reactivity Workflows
Electrophilic Cyclization (Iodolactonization)
Both substrates undergo 5-exo-trig cyclization according to Baldwin's rules to form γ-lactones. However, the transition state energies differ drastically. When treated with iodine, 4-PA forms a secondary iodonium intermediate, yielding a simple racemic 5-(iodomethyl)dihydrofuran-2(3H)-one as demonstrated by Crouch et al. in the [1].
In contrast, 2-methoxy-4-methylpent-4-enoic acid forms a highly stabilized tertiary iodonium ion . This stabilization lowers the activation energy (
Protecting Group Dynamics
The n-pentenoyl group is a staple in oligosaccharide and peptide synthesis because it is stable to standard acidic/basic conditions but rapidly and specifically cleaved by aqueous iodine to release the protected amine or alcohol, as detailed in [2]. If 2-methoxy-4-methylpent-4-enoic acid were utilized as a protecting group, the cleavage rate would be substantially faster due to the electron-rich methallyl alkene. However, the steric bulk at the α-position makes the initial coupling to target amines kinetically sluggish, limiting its utility as a universal protecting group compared to the unhindered 4-PA.
Olefin Metathesis
For researchers utilizing Grubbs' catalysts for cross-metathesis, 4-PA is an excellent Type I olefin (fast homodimerization, high turnover). The 1,1-disubstituted alkene of 2-methoxy-4-methylpent-4-enoic acid acts as a Type III/IV olefin; it is highly sterically hindered, resisting homodimerization and requiring specialized catalysts (e.g., Grubbs-Stewart) to participate in cross-metathesis.
Quantitative Data Summary
| Property | 4-Pentenoic Acid (4-PA) | 2-Methoxy-4-methylpent-4-enoic acid |
| Alkene Substitution | Terminal (Monosubstituted) | 1,1-Disubstituted (Methallyl) |
| Carboxylic pKa (approx.) | 4.8 | 3.6 - 3.9 |
| Alkene Nucleophilicity | Moderate | High (Inductive donation from methyl) |
| Iodolactonization Rate | Standard (Reference baseline) | Accelerated (Tertiary iodonium intermediate) |
| Diastereoselectivity | N/A (Achiral backbone) | High (Facial bias from α-methoxy group) |
| Cross-Metathesis Reactivity | Excellent (Type I Olefin) | Poor (Type III/IV Olefin, sterically hindered) |
Self-Validating Experimental Protocol: Comparative Iodolactonization
To objectively compare the cyclization efficiency of these two substrates, the following self-validating biphasic protocol can be utilized[3].
Step-by-Step Methodology:
-
In Situ Electrophile Generation: In a round-bottom flask, dissolve 1.5 equivalents of Potassium Iodide (KI) and 1.5 equivalents of Sodium Bicarbonate (NaHCO
) in distilled water. Add 1.0 equivalent of Oxone® to oxidize the iodide to iodine (I ). Visual Check: The solution will immediately turn a deep, opaque purple. -
Substrate Addition: Add 1.0 equivalent of the chosen alkenoic acid (4-PA or 2-methoxy-4-methylpent-4-enoic acid) dissolved in a minimal amount of dichloromethane (CH
Cl ) to create a biphasic mixture. Stir vigorously at room temperature. -
Reaction Monitoring: Monitor the organic layer via TLC. Visual Check: The deep purple color of the aqueous layer will fade to a pale yellow as the electrophilic iodine is consumed by the alkene.
-
Quenching (Critical Step): Once the starting material is consumed, add a 10% aqueous solution of Sodium Thiosulfate (Na
S O ). -
Extraction & Validation: Extract the aqueous layer with CH
Cl (3x). Dry the combined organic layers over MgSO and concentrate in vacuo.
Causality & Validation Notes:
-
Why NaHCO
? Deprotonating the carboxylic acid generates the carboxylate anion, a vastly superior nucleophile compared to the neutral acid, ensuring the intramolecular cyclization outpaces intermolecular side reactions (e.g., iodohydrin formation). -
Why Na
S O ? Sodium thiosulfate specifically reduces unreacted, electrophilic I to water-soluble iodide (I ), halting the reaction instantly and preventing over-oxidation during workup. -
Spectroscopic Self-Validation: The protocol is spectroscopically self-validating. The complete disappearance of alkene protons (
5.0–5.8 ppm) and the emergence of a strong IR stretch at ~1770 cm definitively confirm the formation of the γ-lactone[1].
Mechanistic Diagram
Mechanistic pathways comparing the iodolactonization of terminal vs. 1,1-disubstituted alkenoic acids.
References
-
Crouch, R. D., Tucker-Schwartz, A., & Barker, K. (2006). Iodolactonization of 4-Pentenoic Acid. Journal of Chemical Education, 83(11), 1658.[Link]
-
Lodder, M., Wang, B., & Hecht, S. M. (2005). The N-pentenoyl protecting group for aminoacyl-tRNAs. Methods, 36(3), 245-251.[Link]
-
Windmon, N., & Dragojlovic, V. (2008). Phase-vanishing halolactonization of neat substrates. Beilstein Journal of Organic Chemistry, 4(29).[Link]
Sources
A Comparative Guide to Elemental Analysis Standards for the Purity Determination of 2-Methoxy-4-methylpent-4-enoic Acid
For researchers, scientists, and professionals in drug development, the purity of a novel or specialized chemical entity like 2-methoxy-4-methylpent-4-enoic acid is a critical parameter that underpins the reliability and reproducibility of experimental data. This guide provides an in-depth comparison of elemental analysis standards for determining the purity of this unsaturated carboxylic acid, offering insights into the causality behind experimental choices and presenting supporting data and protocols.
The Imperative of Purity for 2-Methoxy-4-methylpent-4-enoic Acid
2-Methoxy-4-methylpent-4-enoic acid (C7H12O3) possesses a unique combination of functional groups—a carboxylic acid, a methoxy group, and an alkene—making it a potentially valuable building block in organic synthesis and drug discovery. The presence of impurities, whether starting materials, byproducts, or residual solvents, can have profound and often unforeseen consequences. They can interfere with downstream reactions, alter biological activity, and compromise the integrity of research findings. Therefore, the rigorous assessment of its purity is not merely a quality control step but a foundational requirement for its scientific application.
Core Purity Assessment: A Comparison of Methodologies
While several techniques can assess chemical purity, this guide focuses on elemental analysis as a fundamental method and compares it with a powerful alternative, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2]
| Feature | Elemental Analysis (Combustion) | Quantitative ¹H NMR (qNMR) |
| Principle | Combustion of the sample to convert C, H, and O into CO2, H2O, and CO, which are then quantified.[3][4] | The integral of an NMR signal is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[5][6] |
| Primary Use | Confirmation of elemental composition and fundamental purity assessment.[7] | Absolute purity determination without a specific reference standard of the analyte.[8][9] |
| Strengths | - Cost-effective and widely available.- Directly verifies the elemental formula.- Robust and well-established technique.[4] | - High precision and accuracy.- Non-destructive.- Provides structural information alongside quantification.- SI-traceable results are possible.[6][9] |
| Limitations | - Does not distinguish between the target compound and isomers.- Can be affected by inorganic impurities.- Less sensitive than chromatographic methods for trace impurities. | - Higher initial instrument cost.- Requires a suitable, certified internal standard.- Potential for signal overlap in complex mixtures.[2] |
| Typical Accuracy | Found values for C and H should be within ±0.4% of the calculated theoretical values.[10][11] | High accuracy, often with uncertainties <1%. |
Elemental Analysis: The Gold Standard for Compositional Verification
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) or CHNS/O (Carbon, Hydrogen, Nitrogen, Sulfur/Oxygen) analysis, is a cornerstone technique for characterizing new organic compounds.[7][12] The method's trustworthiness stems from its directness: it physically measures the fundamental constituents of the molecule. For 2-methoxy-4-methylpent-4-enoic acid (C7H12O3), the theoretical elemental composition is:
-
Carbon (C): 58.32%
-
Hydrogen (H): 8.39%
-
Oxygen (O): 33.29%
A high-purity sample should yield experimental values that closely match these theoretical percentages. Journals and regulatory bodies often consider a deviation of up to ±0.4% to be acceptable for claiming a compound as analytically pure.[10][11]
Experimental Workflow for Purity Verification by Elemental Analysis
The following diagram illustrates the logical flow of verifying the purity of 2-methoxy-4-methylpent-4-enoic acid using elemental analysis.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. azom.com [azom.com]
- 4. mt.com [mt.com]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Instrumentation for chemical & pharmaceutical applications - Elementar [elementar.com]
- 8. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. measurlabs.com [measurlabs.com]
Safety Operating Guide
2-Methoxy-4-Methylpent-4-Enoic Acid: Operational Disposal Guide
[1]
Executive Summary & Hazard Profile
2-methoxy-4-methylpent-4-enoic acid is a functionalized carboxylic acid containing an alkene and an ether group.[1] While specific toxicological data for this exact isomer may be limited in public databases, its structural analogs (e.g., 2-methyl-4-pentenoic acid) dictate that it be handled as a Corrosive (Category 1B) and Combustible substance.[1]
The Golden Rule: Treat this compound as a severe skin and eye irritant with potential aquatic toxicity. Disposal must prioritize preventing environmental release and accidental contact.
Hazard Characterization Table
| Property | Classification / Value (Estimated*) | Operational Implication |
| Primary Hazard | Corrosive (Skin/Eye) | Wear full PPE (Nitrile gloves, Goggles, Lab Coat).[1] |
| Secondary Hazard | Combustible Liquid | Flash Point likely >90°C. Keep away from open flames. |
| Reactivity | Acidic / Oxidizable | Incompatible with strong bases and strong oxidizers.[2] |
| Waste Stream | Organic Acid | Do NOT mix with organic solvents or inorganic acids. |
*Estimates based on Structure-Activity Relationship (SAR) with 2-methyl-4-pentenoic acid [1].[1]
Pre-Disposal Protocol: Segregation & Stabilization
Before disposal, the chemical state must be assessed. The presence of the alkene group (C=C) and methoxy ether linkage introduces specific stability considerations.
A. Chemical Compatibility Check
-
Incompatible with: Strong oxidizers (e.g., Nitric Acid, Chromic Acid, Peroxides) due to the alkene group.
-
Incompatible with: Strong bases (e.g., NaOH, KOH) in concentrated form—reaction will be highly exothermic.
-
Action: Ensure the waste container is free of these contaminants before transfer.
B. Quenching (For Reaction Mixtures)
If the acid is part of a reaction mixture (e.g., unreacted excess):
-
Dilute: Slowly add the reaction mixture to a large volume of ice-water.
-
Adjust: If the mixture is highly reactive, quench cautiously with saturated Sodium Bicarbonate (
) solution until gas evolution ceases. -
Extract: If organic solvents are present, separate the organic layer. The acid will reside in the aqueous layer if pH > 5, or organic layer if pH < 4. Dispose of the layer containing the acid as Organic Acid Waste. [1]
Disposal Workflow (Decision Logic)
The following decision tree dictates the disposal route based on quantity and purity.
Figure 1: Decision logic for disposing of 2-methoxy-4-methylpent-4-enoic acid based on concentration and local regulations.
Step-by-Step Disposal Methodologies
Method A: Solid/Liquid Hazardous Waste (Preferred)
Applicability: Pure compound, concentrated solutions (>5%), or mixtures with organic solvents.
-
Container Selection: Use a chemically resistant container, preferably Amber Glass (to prevent UV degradation of the alkene) or High-Density Polyethylene (HDPE).
-
Labeling: Attach a hazardous waste tag immediately.
-
Transfer: Pour liquid waste using a funnel to avoid spills. Do not overfill (leave 10% headspace).
-
Secondary Containment: Place the bottle in a secondary tray to catch potential leaks.
-
Storage: Store in a cool, ventilated acid cabinet until pickup. Do not store with bases.
Method B: Neutralization (Conditional)
Applicability: Only for dilute aqueous solutions (<5%) and only if your institution's EHS guidelines permit drain disposal of neutralized organic acids.
-
Preparation: Place the dilute acid solution in a beaker within a fume hood.
-
Indicator: Add a few drops of phenolphthalein or use a pH probe.
-
Neutralization:
-
Prepare a 5% Sodium Bicarbonate (
) or Sodium Hydroxide ( ) solution. -
Slowly add the base to the acid while stirring. Caution:
gas will evolve if using bicarbonate.
-
-
Endpoint: Continue until pH reaches 6.0–8.0.
-
Disposal: Flush down the sanitary sewer with copious amounts of water (20-fold excess).
Critical Warning: Never neutralize concentrated organic acids directly; the heat of reaction can cause splattering or vaporization of toxic fumes [2].
Emergency Procedures (Spill Management)
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: Clear the area immediately.
-
PPE: Don double nitrile gloves, safety goggles, and a respirator if fumes are present.
-
Containment: Surround the spill with an inert absorbent (Vermiculite or Dry Sand).[4] Do not use paper towels (combustible).
-
Neutralization: Sprinkle Sodium Carbonate (
) or a commercial acid neutralizer over the spill until bubbling stops. -
Cleanup: Scoop the neutralized slurry into a hazardous waste bag/pail. Label as "Spill Debris: Organic Acid".
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1575-74-2, 2-Methyl-4-pentenoic acid.[1] Retrieved from [Link][1]
-
Note: Used as the primary structural analog for hazard estimation.[1]
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press. Retrieved from [Link]
Sources
- 1. 2-Pentanone, 4-methoxy-4-methyl- [webbook.nist.gov]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. 2-Amino-4-methylpent-4-enoic acid | C6H11NO2 | CID 228813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. coral.washington.edu [coral.washington.edu]
Personal protective equipment for handling 2-methoxy-4-methylpent-4-enoic acid
Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-Methoxy-4-methylpent-4-enoic Acid
Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, Process Safety Engineers
Executive Safety Directive
2-Methoxy-4-methylpent-4-enoic acid is a functionalized carboxylic acid intermediate. While specific toxicological data for this exact isomer is limited in public registries, Structure-Activity Relationship (SAR) analysis with close analogs (e.g., 2-methyl-4-pentenoic acid and methoxyacetic acid) dictates that it must be handled as a Corrosive (Category 1B) and a potential Reproductive Toxin .
Core Safety Mandate:
-
Treat as Corrosive: Capable of causing irreversible skin damage and blindness.
-
Engineering Control: All open handling must occur inside a certified chemical fume hood.
-
Skin Absorption Risk: The methoxy-substitution increases lipophilicity; assume rapid dermal uptake.
Hazard Identification & Risk Assessment
This assessment utilizes "Read-Across" methodology from structural analogs to establish a conservative safety profile.
| Hazard Class | GHS Category (Est.) | Hazard Statement | Justification |
| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[1][2][3] | Consistent with short-chain |
| Eye Damage | 1 | H318: Causes serious eye damage.[1][2][3][4][5] | Acidic protons combined with organic lipophilicity allow deep tissue penetration. |
| Repro. Toxicity | 2 (Suspected) | H361: Suspected of damaging fertility/unborn child.[5] | Structural similarity to methoxyacetic acid (a known repro-toxin). Precautionary principle applies. |
| Flammability | Combustible | H227: Combustible liquid. | Estimated Flash Point >90°C (based on molecular weight/oxygen content). |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex or single-layer nitrile gloves for prolonged contact. The methoxy ether linkage can facilitate permeation through standard laboratory glove materials.
PPE Selection Logic
| Component | Standard Handling (<10 mL) | Bulk/Synthesis (>10 mL) | Technical Rationale |
| Hand Protection | Double Nitrile (min 0.11 mm each) | Butyl Rubber or Viton® (0.3 mm+) | Nitrile provides splash protection only. Butyl resists organic acid permeation for >480 mins. |
| Eye Protection | Chemical Splash Goggles | Goggles + Face Shield (8-inch) | Goggles seal against vapors; face shield protects neck/chin from splashes. |
| Respiratory | Fume Hood (Sash <18") | P100/OV Respirator (if outside hood) | Organic Vapor (OV) cartridges required if heating or if aerosols are generated. |
| Body Defense | Lab Coat (Cotton/Poly) | Chemical-Resistant Apron (Tyvek/PVC) | Standard lab coats are porous; aprons prevent acid soak-through to clothing. |
Operational Handling Protocol
A. Engineering Controls & Setup
-
Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.
-
Neutralization Prep: Pre-prepare a saturated sodium bicarbonate (
) solution and keep it within arm's reach inside the hood. -
Secondary Containment: Place all reaction vessels and reagent bottles inside a polypropylene tray to contain potential rupture or drips.
B. Step-by-Step Transfer Workflow
Figure 1: Decision logic for safe handling and transfer of corrosive organic acids.
C. Critical Experimental Considerations
-
Material Compatibility: Use Borosilicate glass (Pyrex) or PTFE (Teflon). Avoid Nylon or low-density polyethylene (LDPE) as the acid may cause embrittlement over time.
-
Quenching: When working up reactions containing this acid, add the mixture slowly to a stirred bicarbonate solution. Do not add bicarbonate to the acid, as rapid
evolution will cause foam-over and potential exposure.
Emergency Response Strategy
Self-Validating Response System: Every user must know the location of the Calcium Gluconate (if HF is present in lab, though not needed for this acid) and Diphoterine® (if available) or standard saline eye wash.
| Incident Type | Immediate Action | Secondary Action |
| Skin Contact | Drench: Wash with water for 15 mins immediately. | Neutralize: Do not use base on skin.[2][4][6] Soap/water only. Seek medical aid if blistering occurs. |
| Eye Contact | Irrigate: Hold eyelids open; flush for 15 mins.[4][5][7] | Transport: Cover eye with sterile gauze; transport to ER immediately. |
| Inhalation | Evacuate: Move to fresh air. | Support: If breathing is labored, administer oxygen (trained personnel only). |
| Spill (>50 mL) | Isolate: Evacuate lab. Close hood sash. | Hazmat: Contact EHS. Do not attempt cleanup without SCBA if fumes are strong. |
Disposal & Environmental Compliance
Waste Classification:
-
US DOT: UN 3265, Corrosive liquid, acidic, organic, n.o.s. (2-methoxy-4-methylpent-4-enoic acid).
-
Packing Group: II or III (Assume II for safety).
Disposal Protocol:
-
Neutralization (Small Scale <5 mL):
-
Dilute acid into a large volume of ice water.
-
Slowly add 1M NaOH or Saturated
until pH 7. -
Flush down drain only if local regulations permit neutralized organic salts (rare).
-
-
Standard Disposal (Preferred):
-
Collect in a dedicated "Organic Acid" waste container (HDPE or Glass).
-
Label clearly with full chemical name and hazard warnings (Corrosive).
-
Do not mix with oxidizing acids (Nitric, Perchloric) or organic bases (Amines) to prevent exothermic runaway in the waste drum.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 228813, 2-Amino-4-methylpent-4-enoic acid (Analog Reference). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Methoxyacetic acid (Toxicology Read-Across). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]
Sources
- 1. 2-Methyl-4-pentenoic acid, 98%:Biochemical Reagents:Lipids and Lipid Derivatives | Fisher Scientific [fishersci.ca]
- 2. synerzine.com [synerzine.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
